molecular formula C10H11F2NO2 B13986346 (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid

(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid

Cat. No.: B13986346
M. Wt: 215.20 g/mol
InChI Key: NLBKPDDGYAFCII-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is a useful research compound. Its molecular formula is C10H11F2NO2 and its molecular weight is 215.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(3,4-difluorophenyl)propanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1

InChI Key

NLBKPDDGYAFCII-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](CN)C(=O)O)F)F

Canonical SMILES

C1=CC(=C(C=C1CC(CN)C(=O)O)F)F

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate chiral building blocks that dictate the pharmacokinetic and pharmacodynamic success of novel therapeutics. (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid (CAS: 1260611-08-2) is a highly specialized 1

1[1]. Unlike standard 

-amino acids,

-amino acids possess a methylene group inserted between the carboxylate and the

-carbon, with the side chain (the 3,4-difluorobenzyl group) residing on the

-position relative to the carbonyl. This structural nuance provides profound resistance to proteolytic cleavage, making it an invaluable scaffold for peptidomimetics and small-molecule inhibitors.

Structural and Physicochemical Profiling

Understanding the physicochemical behavior of this molecule requires analyzing the "Fluorine Effect." The introduction of two highly electronegative fluorine atoms at the 3 and 4 positions of the aromatic ring fundamentally alters the molecule's electron density.

  • Lipophilicity and Permeability : Fluorination significantly increases the lipophilicity (logP) of the benzyl group without adding substantial steric bulk, enhancing 2[2].

  • Conformational Modulation : The strong C-F bonds influence the conformational landscape of the benzyl moiety through3[3].

  • Acid-Base Equilibria : As an amphoteric molecule, it exists primarily as a zwitterion at physiological pH. The electron-withdrawing nature of the difluorobenzyl group subtly lowers the pKa of the carboxylic acid compared to non-fluorinated analogs.

Table 1: Key Physicochemical Properties

PropertyValueRationale / Causality
Molecular Formula C10H11F2NO2Core

-amino acid framework.
Molecular Weight 215.20 g/mol Optimal low-MW building block for fragment-based design.
Estimated LogP ~1.95Elevated by the 3,4-difluoro substitution, favoring lipid partitioning.
pKa (COOH) ~3.6Acidic proton, ionized at physiological pH.
pKa (NH3+) ~10.2Basic amine, protonated at physiological pH.
Isoelectric Point (pI) ~6.9pH at which the net charge is zero (zwitterionic dominance).
Visualizing the Zwitterionic Equilibrium

To predict solubility and formulation dynamics, one must map the ionization states across the pH gradient. The following diagram illustrates the equilibrium pathway of the molecule.

pH-dependent zwitterionic equilibrium of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid.

Synthetic Strategy & Stereochemical Control

Achieving strict (S)-stereocontrol at the C2 position is critical, as enantiomeric impurities can drastically alter target binding affinity. The most robust, self-validating synthetic route employs an Evans Chiral Auxiliary .

Causality in Experimental Choices:

  • Why the Evans Auxiliary? By attaching (S)-4-benzyl-2-oxazolidinone to 3-(3,4-difluorophenyl)propanoic acid, the bulky benzyl group of the auxiliary blocks one face of the enolate intermediate. Subsequent asymmetric alkylation (to introduce the nitrogen-bearing carbon) occurs exclusively from the less hindered face, guaranteeing the (S)-configuration.

  • Why LiOOH for Cleavage? Standard basic hydrolysis (NaOH) often causes deprotonation at the alpha-carbon, leading to racemization. Using lithium hydroperoxide (LiOOH) accelerates the nucleophilic attack on the imide carbonyl while suppressing alpha-deprotonation, ensuring >99% stereoretention.

Evans chiral auxiliary-mediated asymmetric synthesis workflow.

Analytical Characterization & Validation Protocols

To ensure the integrity of the synthesized batch, the following self-validating analytical protocols must be executed.

Protocol A: Stereopurity Validation via Chiral HPLC
  • Column Selection : Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IC). Rationale: The rigid amylose backbone provides distinct chiral recognition cavities that interact differentially with the enantiomers of

    
    -amino acids.
    
  • Mobile Phase Preparation : 80:20 Hexane/Isopropanol with 0.1% Trifluoroacetic acid (TFA). Rationale: TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp resolution between the (S) and (R) enantiomers.

  • Execution : Inject 10

    
    L of a 1 mg/mL sample at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm.
    
  • Self-Validation Check : The system is self-validating if a racemic standard injected prior to the sample shows baseline resolution (

    
    ) between the two enantiomeric peaks.
    
Protocol B: Chemical Purity via LC-MS and NMR
  • LC-MS : Run a reverse-phase C18 gradient (Water/Acetonitrile with 0.1% Formic Acid). The mass spectrometer (ESI+) must show a dominant

    
     peak at m/z 216.08.
    
  • 19F NMR : Dissolve the sample in DMSO-d6. Acquire a 19F NMR spectrum. Rationale: The presence of two distinct, coupled fluorine signals (typically multiplets around -138 to -142 ppm) confirms the integrity of the 3,4-difluorobenzyl moiety without interference from the hydrocarbon backbone.

References

  • Jankech, T., et al. "Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides." Chemistry Proceedings, 2021. 2

  • "Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives." Chemistry - A European Journal, 2015. 3

  • BLD Pharm. "1509342-16-8 | 1-(3,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid (Contains cross-reference to CAS 1260611-08-2)". BLD Pharm Catalog. 1

Sources

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of Difluorobenzylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into amino acids and other bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, binding affinity, and overall pharmacokinetic profile of a parent compound. Among the various strategies for fluorination, the incorporation of a difluorobenzyl group onto an amino acid scaffold presents a particularly compelling approach for modulating biological activity.

This guide will delve into the specifics of difluorobenzylated amino acids, exploring their synthesis, the methodologies to assess their biological impact, and their emerging applications in therapeutic development. We will examine the underlying principles that make these compounds valuable tools for overcoming challenges in drug design, such as enhancing peptide stability and improving target engagement.

Part 1: Synthesis and Structural Diversity of Difluorobenzylated Amino Acids

The synthesis of difluorobenzylated amino acids is a critical first step in their application. The choice of synthetic route can dictate the final stereochemistry and the positions of the fluorine atoms on the benzyl ring, both of which are crucial determinants of biological activity.

Key Synthetic Strategies

The most common approaches for the synthesis of difluorobenzylated amino acids involve the alkylation of an amino acid precursor with a suitable difluorobenzyl halide. The choice of the amino acid starting material (e.g., glycine, alanine, or a more complex residue) and the protective group strategy are paramount for achieving high yields and stereochemical purity.

Experimental Protocol: Synthesis of N-(2,4-difluorobenzyl)glycine

  • Protection of Glycine: To a solution of glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.5 eq). Stir the mixture at room temperature for 15 minutes.

  • Alkylation: Slowly add 2,4-difluorobenzyl chloride (1.2 eq) to the reaction mixture. Heat the reaction to 60°C and maintain for 12 hours.

  • Work-up and Purification: After cooling to room temperature, acidify the reaction mixture with 2M HCl to pH 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the desired N-(2,4-difluorobenzyl)glycine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol represents a foundational method. Variations in the base, solvent, and reaction conditions can be optimized to improve yield and accommodate different amino acid substrates.

Structural Variations and Their Significance

The position of the fluorine atoms on the benzyl ring (e.g., 2,4-, 2,6-, or 3,5-difluoro) significantly impacts the electronic and conformational properties of the amino acid. This, in turn, influences how the molecule interacts with its biological target. For instance, the 2,6-difluoro substitution pattern can impose a more rigid conformation, which can be advantageous for locking the molecule into a bioactive conformation.

Part 2: Assessing the Biological Activity of Difluorobenzylated Amino Acids

The evaluation of biological activity is a multi-faceted process that involves a combination of in vitro and in vivo assays. The insights gained from these studies are crucial for understanding the mechanism of action and therapeutic potential of these novel compounds.

In Vitro Evaluation

2.1.1 Enzyme Inhibition Assays

Many difluorobenzylated amino acids are designed as enzyme inhibitors. The inhibitory potency is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: Determination of IC₅₀

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding fluorogenic substrate in an appropriate assay buffer.

  • Compound Dilution: Prepare a serial dilution of the difluorobenzylated amino acid test compound.

  • Assay Plate Setup: In a 96-well plate, add the enzyme solution, followed by the test compound dilutions. Incubate for a pre-determined time at the optimal temperature for the enzyme.

  • Initiation of Reaction: Add the substrate to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals using a plate reader.

  • Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

2.1.2 Cell-Based Assays

Cell-based assays are essential for evaluating the activity of difluorobenzylated amino acids in a more physiologically relevant context. These assays can assess various parameters, including cell viability, proliferation, and target engagement.

Workflow for Assessing Cellular Activity

G A Cell Culture (e.g., cancer cell line) B Compound Treatment (Varying concentrations of difluorobenzylated amino acid) A->B C Incubation (24-72 hours) B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Western Blot Analysis (Target engagement and downstream signaling) C->E F Flow Cytometry (Apoptosis, cell cycle analysis) C->F G Data Analysis and Interpretation D->G E->G F->G

Caption: Workflow for evaluating the cellular effects of difluorobenzylated amino acids.

In Vivo Studies

Promising candidates identified from in vitro screening are advanced to in vivo models to assess their efficacy, pharmacokinetics (PK), and toxicology. The choice of animal model is critical and should be relevant to the disease indication.

Table 1: Key Parameters in In Vivo Evaluation

ParameterDescriptionTypical Endpoints
Efficacy The ability of the compound to produce the desired therapeutic effect in a disease model.Tumor volume reduction, improved survival rates, behavioral changes.
Pharmacokinetics (PK) The study of the absorption, distribution, metabolism, and excretion (ADME) of the compound.Cmax, Tmax, AUC, half-life.
Toxicology The assessment of adverse effects of the compound.Body weight changes, clinical observations, histopathology.

Part 3: Therapeutic Applications and Future Directions

The unique properties of difluorobenzylated amino acids have led to their exploration in a variety of therapeutic areas.

Oncology

In cancer research, these compounds have been investigated as inhibitors of key enzymes involved in tumor growth and proliferation. The difluorobenzyl group can enhance binding to the target protein and improve metabolic stability, leading to more potent and durable anti-cancer effects.

Signaling Pathway Example: Inhibition of a Kinase

G cluster_0 Cell Membrane Receptor Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylation Downstream Downstream Signaling P_Substrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Difluorobenzylated Amino Acid Inhibitor->Kinase

Caption: Mechanism of action for a difluorobenzylated amino acid as a kinase inhibitor.

Neurological Disorders

The ability of difluorobenzylation to improve blood-brain barrier permeability has made these amino acids attractive candidates for targeting central nervous system (CNS) disorders. They are being explored as modulators of neurotransmitter receptors and enzymes implicated in neurodegenerative diseases.

Future Outlook

The field of difluorobenzylated amino acids is continually evolving. Future research will likely focus on:

  • Novel Synthetic Methodologies: Developing more efficient and stereoselective synthetic routes.

  • Expanded Chemical Space: Exploring a wider range of difluorobenzyl substitution patterns and amino acid scaffolds.

  • Proteolysis Targeting Chimeras (PROTACs): Incorporating these amino acids into PROTACs to enhance cell permeability and target engagement.

  • Peptide Therapeutics: Utilizing difluorobenzylated amino acids to improve the stability and efficacy of therapeutic peptides.

Conclusion

Difluorobenzylated amino acids represent a powerful tool in the arsenal of medicinal chemists. Their unique ability to modulate the physicochemical and biological properties of parent molecules makes them highly valuable for the design of novel therapeutics. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and applications, with the aim of equipping researchers and drug development professionals with the knowledge needed to effectively leverage these compounds in their own research endeavors. The continued exploration of this chemical space holds significant promise for the discovery of next-generation medicines.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of Fluorinated Amino Acids Source: Chemical Reviews URL: [Link]

  • Title: In Vitro Enzyme Inhibition Assays Source: Current Protocols in Pharmacology URL: [Link]

  • Title: Cell-Based Assays for Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Pharmacokinetics and Drug Development Source: Springer URL: [Link]

  • Title: Kinase Inhibitors in Cancer Therapy Source: Annual Review of Medicine URL: [Link]

Whitepaper: Strategic Pathways to Novel Fluorinated Amino Acids for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Fluorine Advantage in Modern Therapeutics

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and drug development.[1] The unique physicochemical properties of fluorine—its small van der Waals radius (isosteric to hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine bond—impart profound changes to the parent molecule.[2][3] These modifications can dramatically enhance metabolic stability, modulate pKa, improve binding affinity by creating new non-covalent interactions, and alter peptide conformation.[4][5] Consequently, fluorinated amino acids (FAAs) are pivotal in engineering peptides with improved pharmacokinetic profiles and in designing small molecule inhibitors with superior potency and selectivity.[6][7]

This guide provides an in-depth exploration of the discovery and synthesis of novel FAAs, moving beyond simple protocols to elucidate the underlying strategic considerations. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine chemistry to accelerate their therapeutic programs. We will dissect the primary synthetic paradigms, address the critical challenge of stereocontrol, and provide validated experimental workflows, grounded in both established principles and cutting-edge methodologies.

Part I: Core Synthetic Paradigms

The synthesis of FAAs is not a one-size-fits-all endeavor; the optimal strategy depends on the target structure, the position and number of fluorine atoms, and the availability of starting materials.[] Broadly, the approaches can be classified into two major categories: the de novo construction from fluorinated building blocks and the direct fluorination of amino acid scaffolds.

De Novo Synthesis: Building from Fluorinated Precursors

This strategy involves assembling the amino acid framework around a pre-existing, often commercially available, fluorinated molecule. This approach offers significant control and is particularly powerful for accessing complex structures that are not amenable to direct fluorination.

A prominent and highly effective example of this paradigm is the asymmetric synthesis of FAAs using chiral Ni(II) complexes of glycine Schiff bases.[5][9]

Causality Behind the Choice: This method is exceptionally robust for gram-scale synthesis, provides excellent stereocontrol (>99% ee), and utilizes a single starting complex to generate a diverse library of FAAs by simply varying the fluorinated alkyl halide.[10][11][12] The Ni(II) complex acts as a chiral template, activating the glycine α-carbon for alkylation while the chiral ligand (derived from (S)-2-N-(N'-benzylprolyl)aminobenzophenone) sterically directs the incoming electrophile to one face, ensuring high diastereoselectivity.[5][9]

de_novo_synthesis start Chiral Ni(II) Glycine Complex alkylation Asymmetric Alkylation start->alkylation reagent Fluorinated Alkyl Halide (R_F-X) reagent->alkylation intermediate Diastereomerically Pure Alkylated Ni(II) Complex alkylation->intermediate High d.e. hydrolysis Acid Hydrolysis intermediate->hydrolysis protection Fmoc Protection hydrolysis->protection Crude FAA product Enantiopure Fmoc-FAA protection->product High e.e.

Caption: Workflow for De Novo Asymmetric Synthesis of FAAs.

Direct Fluorination: Modifying Existing Scaffolds

This approach involves the late-stage introduction of fluorine onto an amino acid precursor. While often more step-economical, it presents challenges in regioselectivity and chemoselectivity. The choice between electrophilic and nucleophilic methods is dictated by the electronic nature of the target C-H or C-O bond.

This method is ideal for introducing fluorine to electron-rich centers, such as aromatic side chains (tyrosine, tryptophan) or activated C(sp³)-H bonds.[2][13] Modern electrophilic reagents are typically N-F compounds, which are significantly safer and more manageable than historical reagents like elemental fluorine.[14]

Key Reagents & Rationale:

  • Selectfluor® (F-TEDA-BF₄): A highly versatile, crystalline, and stable reagent. Its reactivity can be tuned by using a catalyst (e.g., Ag(I), Cu(II)) to direct fluorination to specific C-H bonds, even unprotected amino acids.[2][15] It is often the first choice for its reliability and broad substrate scope.[16]

  • N-Fluorobenzenesulfonimide (NFSI): Another stable, solid reagent. It is particularly effective for the fluorination of enolates and other carbanions and has been used in catalytic, enantioselective fluorinations.[14][16][17]

electrophilic_fluorination substrate Electron-Rich Substrate (e.g., Tyrosine Derivative) reaction Electrophilic Aromatic Substitution (SₑAr) substrate->reaction reagent Electrophilic Reagent (e.g., Selectfluor) reagent->reaction F⁺ Source product Fluorinated Product (e.g., 3-Fluoro-Tyrosine) reaction->product

Caption: Mechanism of Electrophilic Aromatic Fluorination.

Nucleophilic fluorination is the classic method for converting alcohols into alkyl fluorides.[18] In FAA synthesis, it is most commonly used for the deoxofluorination of hydroxy-amino acids like serine, threonine, and hydroxyproline.[2][19]

Key Reagents & Rationale:

  • DAST (Diethylaminosulfur Trifluoride) & Deoxo-Fluor®: These reagents efficiently replace hydroxyl groups with fluorine, typically through an Sₙ2 mechanism, leading to inversion of stereochemistry.[19][20] Deoxo-Fluor is generally considered more thermally stable and safer than DAST.[21]

  • XtalFluor-E® and Fluolead™: These are newer-generation solid deoxofluorinating agents that offer enhanced safety, stability, and often produce fewer elimination byproducts compared to DAST, making them highly suitable for industrial applications.[21]

Part II: Purification and Characterization: Validating the Target

The synthesis of a novel FAA is incomplete without rigorous purification and unambiguous characterization. The unique properties of fluorine provide both challenges and opportunities in this phase.

Purification Strategies

Standard chromatographic techniques (e.g., silica gel chromatography, reverse-phase HPLC) remain the workhorses for FAA purification. However, for highly fluorinated (fluorous) compounds, unique purification strategies can be employed.

  • Fluorous Solid-Phase Extraction (F-SPE): This technique leverages the principle of "fluorous-fluorous" affinity.[22] A fluorous-tagged FAA will be selectively retained on a fluorous silica column while non-fluorinated impurities are washed away. The target compound is then eluted with a fluorinated solvent. This method is exceptionally efficient for cleanup.

The Power of ¹⁹F NMR Spectroscopy

While ¹H NMR, ¹³C NMR, and mass spectrometry are essential for structural elucidation, ¹⁹F NMR is a uniquely powerful tool in fluorine chemistry.[2]

Inherent Advantages:

  • High Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in sensitivity comparable to ¹H NMR.

  • Wide Chemical Shift Range (~400 ppm): The chemical shift is exquisitely sensitive to the local electronic environment, making it an excellent probe for subtle structural changes.

  • No Background Signal: Since fluorine is not naturally abundant in biological systems, there are no interfering background signals.

  • J-Coupling: ¹⁹F nuclei couple to ¹H and ¹³C, providing valuable information for confirming connectivity.

Part III: Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices and key checkpoints to ensure success.

Protocol 1: Asymmetric Synthesis of (S)-Fmoc-4,4,4-trifluorovaline

This protocol is adapted from methodologies utilizing chiral Ni(II) complexes, demonstrating a robust route to a non-canonical, trifluorinated amino acid.[10][11]

Step 1: Asymmetric Alkylation

  • To a stirred solution of the (S)-Ni(II) complex of the glycine-benzophenone Schiff base (1.0 equiv.) in anhydrous DMF (10 mL/g complex) under an N₂ atmosphere, add powdered K₂CO₃ (3.0 equiv.).

  • Cool the deep red suspension to 0 °C.

  • Add 3,3,3-trifluoro-1-iodopropane (1.2 equiv.) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Checkpoint: Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc). The starting red spot should be consumed and replaced by a new, less polar red spot corresponding to the alkylated complex.

  • Upon completion, filter the mixture through Celite® and wash with EtOAc. Concentrate the filtrate in vacuo to yield the crude alkylated complex.

Step 2: Hydrolysis and Fmoc-Protection

  • Dissolve the crude alkylated complex in MeOH (10 mL/g).

  • Add 2N HCl (aq) (5 equiv.) and heat the mixture to 60 °C for 4 hours. The solution should turn from red to pale yellow.

  • Checkpoint: Monitor for the disappearance of the Schiff base by TLC.

  • Cool the mixture to room temperature and concentrate in vacuo to remove MeOH.

  • Wash the aqueous residue with CH₂Cl₂ (3x) to remove the benzophenone and chiral auxiliary.

  • Adjust the pH of the aqueous layer to ~9.0 with Na₂CO₃ (10% aq soln).

  • Add Fmoc-OSu (1.1 equiv.) dissolved in 1,4-dioxane (5 mL/g).

  • Stir vigorously at room temperature for 12 hours.

  • Checkpoint: Monitor for the consumption of the free amino acid by LC-MS.

  • Acidify the reaction mixture to pH ~2 with 1N HCl (aq) and extract with EtOAc (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, gradient elution) to afford the final product.

Step 3: Characterization

  • ¹H & ¹³C NMR: Confirm the carbon skeleton and the presence of the Fmoc group.

  • ¹⁹F NMR: Expect a triplet in the region of -65 to -75 ppm (relative to CFCl₃) due to coupling with the adjacent CH₂ group.

  • HRMS: Confirm the exact mass.

  • Chiral HPLC: Confirm enantiomeric excess (>99% ee is expected).

Protocol 2: Direct Electrophilic Fluorination of N-Acetyl-L-Tyrosine Methyl Ester

This protocol illustrates the selective fluorination of an electron-rich aromatic ring using Selectfluor®.[13]

Step 1: Fluorination Reaction

  • Dissolve N-Acetyl-L-Tyrosine methyl ester (1.0 equiv.) in acetonitrile (20 mL/mmol) in a flask protected from light.

  • Add Selectfluor® (1.1 equiv.) in one portion.

  • Stir the mixture at room temperature for 16 hours under an N₂ atmosphere.

  • Checkpoint: Monitor the reaction by LC-MS. Observe the consumption of the starting material and the appearance of a new peak with M+18 Da, corresponding to the mono-fluorinated product.

  • Concentrate the reaction mixture in vacuo.

Step 2: Workup and Purification

  • Re-dissolve the residue in EtOAc and water.

  • Separate the layers, and extract the aqueous layer with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution, e.g., Hexanes:EtOAc) to isolate the N-Acetyl-3-fluoro-L-tyrosine methyl ester.

Step 3: Characterization

  • ¹H NMR: Observe the splitting pattern of the aromatic protons. The introduction of fluorine will change the symmetry and introduce ¹H-¹⁹F coupling constants.

  • ¹⁹F NMR: Expect a singlet in the aromatic region (typically -110 to -140 ppm).

  • HRMS: Confirm the exact mass of the fluorinated product.

Part IV: Quantitative Data Summary

The choice of fluorinating reagent is critical and depends on the specific transformation. The following table summarizes key characteristics of commonly used reagents.

Reagent NameTypeCommon SubstratesKey Considerations (Safety & Handling)
Selectfluor® ElectrophilicAromatic rings, enolates, activated C-HStable, crystalline solid; easy to handle.[21]
NFSI ElectrophilicEnolates, carbanionsStable, crystalline solid; less reactive than Selectfluor.[14][16]
DAST NucleophilicAlcohols, Aldehydes, KetonesThermally unstable, can decompose violently; handle with care.[21]
Deoxo-Fluor® NucleophilicAlcohols, Aldehydes, KetonesMore thermally stable than DAST but still requires caution.[21]
XtalFluor-E® NucleophilicAlcohols, Aldehydes, KetonesCrystalline solid; significantly safer and more stable than DAST.[21]

Conclusion and Future Perspectives

The field of fluorinated amino acid synthesis is dynamic and continually evolving. While foundational methods like deoxofluorination and de novo synthesis from chiral templates remain indispensable, the future lies in developing more efficient, selective, and sustainable methodologies. The rise of photocatalysis for direct C-H fluorination and biocatalysis using engineered enzymes promises to deliver novel FAAs with unprecedented precision and under milder conditions.[2][23][24] As our synthetic toolkit expands, so too will our ability to precisely tailor the properties of peptides and proteins, paving the way for the next generation of highly effective and resilient therapeutics.

References

  • Bracher, F. & Papo, N. (2021). Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

  • Koksch, B., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]

  • Qiu, X.-L. & Qing, F.-L. (2011). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]

  • Loll, F., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry. [Link]

  • Boche, C., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Loll, F., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC. [Link]

  • Loll, F., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • Nikolau, P. & Busto, E. (2024). Synthesis of fluorinated amino acids by low-specificity, promiscuous aldolases coupled to in situ fluorodonor generation. Methods in Enzymology. [Link]

  • Mykhailiuk, P.K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry. [Link]

  • Loll, F., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. PubMed. [Link]

  • Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]

  • Crucianelli, M., et al. (2013). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry. [Link]

  • Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers. [Link]

  • Salwiczek, M., et al. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Lee, S. & Chen, K. (2017). Radical C–H Fluorination Using Unprotected Amino Acids as Radical Precursors. Organic Letters. [Link]

  • Chen, K., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Pharmaceutics. [Link]

  • Boche, C., et al. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

  • Hollingworth, G.J., et al. (2017). 18F-Fluorination of Unactivated C–H Bonds in Branched Aliphatic Amino Acids: Direct Synthesis of Oncological Positron Emission Tomography Imaging Agents. Journal of the American Chemical Society. [Link]

  • Boche, C., et al. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Figshare. [Link]

  • Tolman, V. (1996). Syntheses of fluorinated amino acids: from the classical to the modern concept. Amino Acids. [Link]

  • Koksch, B., et al. (2021). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

  • Koksch, B., et al. (2021). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. MPG.PuRe. [Link]

  • Costantino, A., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science. [Link]

  • Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. ARKIVOC. [Link]

  • Crucianelli, M., et al. (2025). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. ResearchGate. [Link]

  • Chen, K., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. PMC. [Link]

  • Singh, P., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic and Medicinal Chemistry International Journal. [Link]

  • Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC. [Link]

  • Liu, T., et al. (2010). Synthesis and characterization of a 'fluorous' (fluorinated alkyl) affinity reagent that labels primary amine groups in proteins/peptides. Journal of Mass Spectrometry. [Link]

  • U.S. Patent No. 6,040,422. (2000).
  • Pharmaceutical Technology. (2026). Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. [Link]

  • O'Hagan, D. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

Sources

Advanced Technical Guide: Beta-Amino Acids with Fluorinated Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Introduction to Beta-Amino Acids with Fluorinated Side Chains Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into


-amino acid scaffolds represents a high-value strategy in modern peptidomimetic drug design.[1] Unlike their 

-amino acid counterparts,

-amino acids provide inherent resistance to proteolytic degradation. When augmented with fluorinated side chains (e.g.,

,

, or fluorinated aryl groups), these molecular architectures gain unique physicochemical properties: modulated

, enhanced lipophilicity, and distinct conformational biases driven by the stereoelectronic gauche effect.

This guide analyzes the structural physics, synthetic methodologies, and pharmacological applications of these motifs, moving beyond basic definitions to explore the causality behind their stability and folding behavior.[2]

Structural Physics & Conformational Control

The "Fluorine Effect" in Peptidomimetics

The introduction of fluorine is not merely a steric substitution; it is an electronic programming of the molecule. In


-amino acids, the positioning of fluorine—whether on the backbone or the side chain—dictates secondary structure through the gauche effect .
  • Electronegativity & Dipoles: The

    
     bond is highly polar. In 
    
    
    
    -peptides, this dipole aligns to minimize repulsion with adjacent amide dipoles, forcing specific torsion angles (
    
    
    ).
  • The Gauche Effect: In systems with vicinal electronegative substituents (like

    
     and 
    
    
    
    ), the molecule prefers a gauche conformation (
    
    
    ) over an anti conformation (
    
    
    ) to maximize
    
    
    hyperconjugation.
  • Foldamer Stabilization:

    
    -peptides naturally form helices (e.g., 14-helix, 12-helix). A side-chain 
    
    
    
    group or a backbone fluorine can lock these helices, increasing their thermodynamic stability and resistance to unfolding.
Structural Taxonomy

To precisely discuss these molecules, we must distinguish between backbone substitution and side-chain fluorination.

BetaAminoStructure cluster_legend Key Structural Motifs Alpha Alpha-Amino Acid NH2-CH(R)-COOH Beta Beta-Amino Acid NH2-C(beta)-C(alpha)-COOH Beta2 Beta-2 (β2) R group at Alpha pos. Beta->Beta2 Subst. at Alpha Beta3 Beta-3 (β3) R group at Beta pos. Beta->Beta3 Subst. at Beta FluoroSide Fluorinated Side Chain e.g., -CF3, -CH2-C6H2F3 Beta3->FluoroSide R = Fluorinated Group BackboneF Backbone Fluorination -CHF- or -CF2- Beta3->BackboneF F directly on Backbone

Figure 1: Structural taxonomy distinguishing


 and 

architectures from fluorinated variants.

Synthetic Methodologies

Synthesizing


-amino acids with fluorinated side chains requires overcoming the electron-withdrawing nature of fluorine, which can deactivate electrophiles or destabilize intermediates.
Strategy A: Aza-Michael Addition (The Flexible Route)

This is the most versatile method for generating


-trifluoromethyl-

-amino acids.
  • Mechanism: Nucleophilic attack of an amine on a

    
    -trifluoromethyl acrylate or oxazolidinone.
    
  • Why it works: The

    
     group activates the double bond towards nucleophilic attack but also introduces steric bulk that can be leveraged for stereocontrol.
    
  • Key Reagents: Chiral amines (e.g., methylbenzylamine) or chiral auxiliaries are used to induce diastereoselectivity.

Strategy B: Metal-Catalyzed Asymmetric Hydrogenation (The Industrial Route)

Used in the synthesis of Sitagliptin (Januvia®), this route is preferred for large-scale production of


-amino acids with fluorinated aryl side chains.
  • Mechanism: Hydrogenation of an enamine or

    
    -keto ester using a Rhodium (Rh) or Ruthenium (Ru) catalyst with a chiral phosphine ligand (e.g., Josiphos).
    
  • Stereocontrol: The catalyst-ligand complex differentiates the prochiral faces of the olefin/ketone with

    
     ee.
    
Strategy C: Arndt-Eistert Homologation

Converts fluorinated


-amino acids into their 

-homologs.[3][4]
  • Utility: Best when the chiral fluorinated

    
    -amino acid is already available.
    
  • Drawback: Requires diazomethane (hazardous) and silver catalysis.

Detailed Experimental Protocol

Target Molecule: (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Sitagliptin Intermediate). Method: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamine.

Note: This protocol is adapted from optimized industrial processes (Merck & Co.) to demonstrate high-fidelity stereocontrol.

Reaction Scheme Visualization

SynthesisProtocol Step1 Step 1: Keto-Amide Formation (Meldrum's Acid + Acid Chloride) Step2 Step 2: Enamine Formation (NH4OAc + MeOH) Step1->Step2 Condensation Step3 Step 3: Asymmetric Hydrogenation (Rh(COD)Cl2 + Josiphos Ligand) Step2->Step3 H2 (200 psi), 50°C Step4 Step 4: Hydrolysis/Workup (Target Beta-Amino Acid) Step3->Step4 Deprotection

Figure 2: Workflow for the asymmetric synthesis of a fluorinated


-amino acid.
Step-by-Step Methodology

Phase 1: Substrate Preparation (Beta-Keto Ester/Amide)

  • Activation: React (2,4,5-trifluorophenyl)acetic acid (1.0 eq) with pivaloyl chloride (1.1 eq) and DIPEA (2.0 eq) in acetonitrile at -5°C to form the mixed anhydride.

  • Condensation: Add Meldrum's acid (1.1 eq) and DMAP (0.1 eq). Stir at room temperature for 4 hours.

  • Solvolysis: Reflux the resulting adduct in methanol to yield the methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate.

Phase 2: Enamine Formation

  • Reagents: Dissolve the

    
    -keto ester in methanol. Add ammonium acetate (5.0 eq).
    
  • Reaction: Reflux for 3-5 hours. Monitor by HPLC for conversion of the ketone to the

    
    -enamino ester.
    
  • Isolation: Concentrate in vacuo. The enamine is often stable enough for the next step without chromatography.

Phase 3: Asymmetric Hydrogenation (The Critical Step)

  • Catalyst Preparation: In a glovebox (nitrogen atmosphere), mix

    
     (0.5 mol%) and the chiral ligand 
    
    
    
    (1.1 mol% relative to Rh) in degassed methanol. Stir for 30 mins to form the active catalyst.
  • Hydrogenation: Transfer the enamino ester solution to a high-pressure autoclave. Add the catalyst solution.

  • Conditions: Pressurize with

    
     gas to 200 psi (14 bar). Heat to 50°C. Stir vigorously for 12-24 hours.
    
  • Verification: Release pressure. Analyze an aliquot by Chiral HPLC. Expected ee

    
    .[1]
    

Phase 4: Saponification (Optional)

  • To obtain the free acid, treat the ester with LiOH (2.0 eq) in THF/Water (1:1) at 0°C. Acidify to pH 3 with 1N HCl to precipitate the zwitterionic

    
    -amino acid.
    

Pharmacological Applications & Data[2][5][6][7][8]

Physicochemical Property Comparison

The table below highlights why fluorinated side chains are superior in specific drug discovery contexts.

PropertyNon-Fluorinated

-Amino Acid
Fluorinated Side Chain (

-CF3 / Aryl-F)
Impact on Drug Design
Lipophilicity (LogP) Low (Hydrophilic)High (Lipophilic)Improves membrane permeability and BBB crossing.
Metabolic Stability High (vs

-AA)
Very HighBlocks oxidative metabolism (P450) at the side chain.
Acidity (COOH pKa) ~3.5 - 4.0~3.0 - 3.5Stronger acidity can enhance binding interactions.
Basicity (NH2 pKa) ~9.0 - 10.0~7.5 - 8.5Reduced basicity improves oral bioavailability.
Case Study: DPP-4 Inhibition

Sitagliptin (Januvia) utilizes a


-amino acid scaffold with a trifluorophenyl side chain.
  • Mechanism: The

    
    -amino group forms a salt bridge with Glu205/Glu206 in the DPP-4 active site.
    
  • Fluorine Role: The trifluorophenyl group fills the S1 hydrophobic pocket. The fluorine atoms provide metabolic protection against ring oxidation and tune the lipophilicity for optimal pharmacokinetics.

References

  • Racochote, S., et al. (2020).[5] "Synthesis of Chiral

    
    -Trifluoromethyl-
    
    
    
    -Amino Acid Derivatives in Aqueous Medium." Synthesis. Link
  • Hansen, K. B., et al. (2009).[6] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society. Link

  • Kuhakarn, C., et al. (2021).[5] "An aza-Michael addition protocol to fluoroalkylated

    
    -amino acid derivatives." Green Chemistry. Link
    
  • Seebach, D., et al. (2004). "

    
    -Peptides: Synthesis by Arndt-Eistert homologation." Chemistry & Biodiversity. Link
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Technical Monograph: (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, synthesis, and application of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid , a specialized


-amino acid scaffold used in high-performance medicinal chemistry.

Executive Summary

(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is a chiral


-amino acid derivative serving as a critical building block in the synthesis of peptidomimetics and protease inhibitors. Unlike naturally occurring 

-amino acids, this molecule features an extended backbone that confers resistance to proteolytic degradation. The incorporation of a 3,4-difluorobenzyl moiety at the

-position (C2) modulates lipophilicity and blocks metabolic oxidation sites, making it a high-value pharmacophore for drug discovery programs targeting neprilysin (NEP) , dipeptidyl peptidase-4 (DPP-4) , and GABA receptors .

Molecular Architecture & Properties

The molecule represents a


-homophenylalanine  analog. Its structural integrity relies on the specific (S)-configuration at the C2 chiral center, which dictates the spatial orientation of the difluorobenzyl side chain relative to the amino and carboxyl termini.
Structural Specifications
FeatureDetail
IUPAC Name (2S)-2-(aminomethyl)-3-(3,4-difluorophenyl)propanoic acid
Common Name

-(3,4-Difluoro)homophenylalanine
Molecular Formula

Molecular Weight 215.20 g/mol
Chiral Center C2 (Alpha-carbon)
Stereochemistry (S)-Enantiomer
Fluorine Substitution 3,4-Difluoro (Meta, Para positions on phenyl ring)
Physiochemical Profile

The 3,4-difluoro substitution pattern significantly alters the electronic landscape of the aromatic ring compared to the non-fluorinated parent.

  • Electronic Effect : The fluorine atoms withdraw electron density (

    
    -induction), lowering the pKa of the aromatic protons and reducing the ring's susceptibility to oxidative metabolism (e.g., by CYP450).
    
  • Lipophilicity : The C-F bonds increase lipophilicity (LogP ~1.2 estimated) without significant steric bulk, enhancing membrane permeability.

  • Conformation : In

    
    -peptides, this residue promotes the formation of stable secondary structures (e.g., 14-helices) due to the restricted rotation imposed by the C2 substituent.
    

Synthetic Pathways

Synthesis of


-amino acids is synthetically more demanding than 

-isomers.[1] The most authoritative and scalable route involves the Asymmetric Hydrogenation of a 2-cyanoacrylate precursor, followed by reduction.
Primary Protocol: Asymmetric Hydrogenation Strategy

This route ensures high enantiomeric excess (ee > 98%) and scalability.

Step 1: Knoevenagel Condensation Reaction of 3,4-difluorobenzaldehyde with ethyl cyanoacetate yields the


-unsaturated cyanoester.
  • Reagents: Piperidine (cat.), Ethanol, Reflux.

  • Mechanism: Nucleophilic attack of the enolate on the aldehyde followed by dehydration.

Step 2: Asymmetric Hydrogenation (The Chiral Step) The pro-chiral alkene is hydrogenated using a Rhodium catalyst with a chiral phosphine ligand (e.g., Rh(I)-TangPhos or Rh-DuPhos).

  • Catalyst: [Rh(COD)Cl]

    
     + (S,S)-Me-DuPhos.
    
  • Conditions:

    
     (5-10 bar), MeOH, RT.
    
  • Outcome: Establishes the (S)-configuration at C2.

Step 3: Nitrile Reduction & Hydrolysis The cyano group is reduced to the primary amine, followed by ester hydrolysis.

  • Reduction: Raney Ni,

    
     (high pressure) or 
    
    
    
    /
    
    
    .
  • Hydrolysis: LiOH, THF/Water.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the synthesis, highlighting the critical enantioselective step.

SynthesisPath Start 3,4-Difluorobenzaldehyde + Ethyl Cyanoacetate Condensation Step 1: Knoevenagel Condensation (Piperidine/EtOH) Start->Condensation Acrylate Intermediate: Ethyl 2-cyano-3-(3,4-difluorophenyl)acrylate Condensation->Acrylate Yield > 90% Hydrogenation Step 2: Asymmetric Hydrogenation (Rh-Chiral Ligand, H2) Acrylate->Hydrogenation Stereo-defining Step ChiralEster Chiral Intermediate: (S)-Ethyl 2-cyano-3-(3,4-difluorophenyl)propanoate Hydrogenation->ChiralEster ee > 98% Reduction Step 3: Nitrile Reduction (Raney Ni / H2) ChiralEster->Reduction Hydrolysis Step 4: Ester Hydrolysis (LiOH / THF) Reduction->Hydrolysis FinalProduct TARGET: (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid Hydrolysis->FinalProduct

Figure 1: Chemo-enzymatic and catalytic route for the asymmetric synthesis of the target


-amino acid.

Pharmacological & Application Context

This scaffold is not merely a passive linker; it is an active pharmacophore designed to engage specific hydrophobic pockets in target enzymes.

Peptidomimetics & Foldamers

In peptide engineering, replacing an


-amino acid with this 

-residue introduces a methylene group into the backbone.
  • Effect : This extension alters the hydrogen-bonding pattern, allowing the formation of stable helices (e.g., 14-helix) that are resistant to proteases.

  • Interaction : The 3,4-difluorobenzyl side chain is often used to mimic the side chain of Phenylalanine or Tyrosine but with altered electrostatics to improve binding affinity to lipophilic pockets (e.g., S1' subsite of metalloproteases).

Enzyme Inhibition

The structure is homologous to the "warhead" or recognition elements of several major drug classes:

  • Neprilysin (NEP) Inhibitors : The molecule serves as a precursor to the hydrophobic domain of NEP inhibitors, where the difluorobenzyl group fits into the S1' hydrophobic pocket, blocking substrate access.

  • GABA Analogs : Structurally related to Pregabalin, the addition of the bulky, lipophilic difluorobenzyl group targets the

    
     subunit of voltage-gated calcium channels with potentially higher potency.
    

Analytical Characterization

Validation of the structure requires a multi-modal approach to confirm identity and stereochemical purity.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, D
    
    
    
    O)
    :
    • 
       7.10–7.30 (m, 3H, Ar-H) – Distinct multiplet due to F-coupling.
      
    • 
       3.10 (dd, 1H, 
      
      
      
      -N) – Diastereotopic protons.
    • 
       2.95 (dd, 1H, 
      
      
      
      -N).
    • 
       2.80 (m, 1H, CH-COOH) – The chiral methine.
      
    • 
       2.60–2.75 (m, 2H, 
      
      
      
      -Ar) – Benzylic protons.
  • 
    F NMR :
    
    • Expect two distinct signals around -138 to -142 ppm (depending on solvent), showing complex splitting due to F-F and F-H coupling.

HPLC Method for Enantiomeric Excess
  • Column : Chiralpak ZWIX(+) or Crownpak CR-I(+) (Specialized for amino acids).

  • Mobile Phase : 50 mM aqueous

    
     / Acetonitrile (80:20).
    
  • Detection : UV at 210 nm (Amine absorption) or 260 nm (Aromatic).

  • Criterion : Enantiomeric excess (ee) should exceed 98.5% for pharmaceutical applications.

References

  • Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029-3070. Link

  • Seebach, D., et al. (2004).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87(11), 2733-2763. Link
    
  • Weiner, B., et al. (2010).

    
    -amino acids. Chemical Society Reviews, 39(5), 1656-1691. Link
    
  • Steer, D. L., et al. (2002).

    
    -Amino acids: Versatile peptidomimetics.[2][1] Current Medicinal Chemistry, 9(8), 811-822. Link
    

Sources

Theoretical Properties and Mechanistic Utility of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The pursuit of metabolically stable, high-affinity peptidomimetics has driven the evolution of non-proteinogenic amino acid scaffolds. (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is a highly specialized, theoretical


-amino acid derivative. By homologating the standard 

-amino acid backbone and introducing a selectively fluorinated aromatic side chain, this molecule serves as a powerful conformational restrictor and pharmacophore in modern drug design.

This whitepaper details the theoretical physicochemical properties, mechanistic advantages in protease evasion, and a self-validating asymmetric synthesis protocol for this molecule, providing a comprehensive framework for its integration into next-generation therapeutics.

Structural & Physicochemical Profiling

The structural identity of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is defined by two critical modifications:

  • The

    
    -Backbone:  Unlike natural 
    
    
    
    -amino acids, the amine group is shifted to the
    
    
    -carbon, while the side chain remains at the
    
    
    -position (C2) relative to the carboxylic acid.
  • The 3,4-Difluorobenzyl Moiety: The strategic substitution of fluorine on the aromatic ring profoundly alters the molecule's electronic distribution, lipophilicity, and metabolic stability[1].

Fluorine substitution is a privileged modification in medicinal chemistry. It typically lowers the pKa of proximal ionizable groups via inductive electron withdrawal, altering the zwitterionic equilibrium of the molecule[2]. Furthermore, the highly electronegative fluorine atoms can participate in orthogonal multipolar interactions (e.g., C-F···C=O) within protein binding pockets, significantly enhancing target affinity[3].

Table 1: Theoretical Physicochemical Parameters
ParameterTheoretical ValueMechanistic Implication
Molecular Formula C₁₀H₁₁F₂NO₂Defines the stoichiometric baseline.
Molecular Weight 215.20 g/mol Low molecular weight ideal for fragment-based design.
Predicted LogP ~1.8 – 2.2Fluorination increases lipophilicity relative to the unfluorinated benzyl group, enhancing membrane permeability[1].
Topological Polar Surface Area (TPSA) 63.3 ŲOptimal for passive cellular permeability and oral bioavailability.
Hydrogen Bond Donors 3 (-NH₂, -OH)Facilitates strong electrostatic anchoring in active sites.
Hydrogen Bond Acceptors 5 (N, O, O, F, F)Fluorine acts as a weak, yet highly specific, H-bond acceptor.
Stereochemistry (S)-configuration at C2Critical for spatial recognition by chiral biological targets.

Mechanistic Utility in Drug Design

Protease Evasion via Backbone Homologation

The primary vulnerability of therapeutic peptides is their rapid degradation by endogenous proteases (e.g., DPP-4, Neprilysin). The incorporation of


-amino acids introduces an additional methylene group into the peptide backbone. This homologation shifts the hydrogen-bonding register and alters the 

,

, and

dihedral angles, creating a profound steric and electronic mismatch within the active sites of standard proteolytic enzymes[4][5].

G A Native u03B1-Peptide B Protease Active Site Docking A->B C Rapid Amide Hydrolysis B->C D u03B2u00B2-Amino Acid Incorporation E Backbone Register Shift (+1 Methylene) D->E F Steric Clash & Mismatch E->F G Protease Evasion & Extended Half-Life F->G

Diagram 1: Mechanistic pathway of protease evasion achieved via


-amino acid incorporation.
Fluorine-Directed Target Engagement

The 3,4-difluorophenyl group is not merely a passive steric bulk; it is an active participant in pharmacodynamics. The C-F bond is highly polarized. In the hydrophobic pockets of target receptors, these fluorine atoms can engage in specific C-F···H-N hydrogen bonds or multipolar interactions with the carbon of backbone amides, often resulting in a 5- to 10-fold increase in binding affinity compared to non-fluorinated analogs[3]. Additionally, the fluorines block primary sites of cytochrome P450-mediated aromatic oxidation, extending the molecule's in vivo half-life.

Asymmetric Synthesis Protocol

To harness the biological potential of this molecule, absolute stereocontrol at the C2 position is mandatory. The following protocol utilizes an Evans chiral auxiliary to establish the (S)-configuration with >98% enantiomeric excess (ee).

Experimental Workflow

G S1 3-(3,4-Difluorophenyl) propanoyl chloride S2 Evans Auxiliary Coupling (Acyl Oxazolidinone) S1->S2 S3 Asymmetric Alkylation (BOM-Cl, TiCl4) S2->S3 Stereocontrol S4 Auxiliary Cleavage & Alcohol Activation S3->S4 S5 Azide Displacement (NaN3) S4->S5 S6 Catalytic Hydrogenation (Pd/C, H2) S5->S6 S7 (S)-3-Amino-2-(3,4-difluorobenzyl) propanoic acid S6->S7 High ee%

Diagram 2: Step-by-step asymmetric synthesis workflow utilizing the Evans chiral auxiliary.

Step-by-Step Methodology

Step 1: Auxiliary Acylation

  • Action: React 3-(3,4-difluorophenyl)propanoyl chloride with the lithium salt of an appropriate Evans oxazolidinone (e.g., (4R)-4-benzyl-2-oxazolidinone) in THF at -78°C.

  • Causality: Deprotonation with n-BuLi generates a highly nucleophilic nitrogen that rapidly attacks the acyl chloride, forming a stable imide. The bulky benzyl group on the auxiliary will dictate future facial selectivity.

Step 2: Titanium-Mediated Asymmetric Alkylation

  • Action: Treat the acyl oxazolidinone with TiCl₄ and DIPEA in DCM at 0°C, followed by the addition of benzyl chloromethyl ether (BOM-Cl).

  • Causality: TiCl₄ forms a rigid bidentate chelate with the two carbonyl oxygens of the imide, locking the enolate into a strict Z-geometry. The auxiliary's steric bulk completely shields one face of the enolate, forcing BOM-Cl to attack from the opposite face, establishing the desired stereocenter.

Step 3: Auxiliary Cleavage & Activation

  • Action: Cleave the auxiliary using LiOH/H₂O₂ in THF/H₂O. Isolate the resulting acid, deprotect the BOM group to yield the primary alcohol, and activate it using Methanesulfonyl chloride (MsCl) and Triethylamine.

  • Causality: The use of peroxide accelerates the hydrolysis of the sterically hindered imide while strictly preventing racemization at the newly formed, sensitive C2 stereocenter.

Step 4: Azide Displacement & Reduction

  • Action: React the mesylate with Sodium Azide (NaN₃) in DMF at 60°C. Subsequently, reduce the azide to a primary amine using catalytic hydrogenation (H₂, Pd/C) in Methanol.

  • Causality: The azide acts as a stable, masked amine during the displacement phase. Catalytic hydrogenation provides a clean, self-validating reduction to the final zwitterionic

    
    -amino acid without disturbing the fluorinated aromatic ring.
    

Analytical Validation System

To ensure scientific integrity, the synthesized compound must undergo a rigorous, self-validating analytical suite:

  • Chiral HPLC:

    • Purpose: Validate enantiomeric excess (>98% ee).

    • Method: Run the analyte on a Daicel Chiralpak IC column using an isocratic Hexane/IPA (80:20) mobile phase with 0.1% TFA. The (S) and (R) enantiomers will resolve distinctly due to differential interactions with the chiral stationary phase.

  • ¹⁹F NMR Spectroscopy:

    • Purpose: Confirm the integrity of the 3,4-difluorobenzyl moiety.

    • Method: Fluorine has 100% natural abundance and a massive chemical shift range. The presence of two distinct, coupled multiplets in the -135 to -145 ppm range confirms the ortho-fluorine coupling without degradation.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Purpose: Verify exact mass.

    • Method: ESI-TOF analysis should yield an

      
       peak at m/z 216.0836, confirming the precise elemental composition and absence of residual auxiliary or protecting groups.
      

References

1.[3] The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. URL:[Link] 2.[2] Importance of Fluorine in Benzazole Compounds. MDPI. URL:[Link] 3.[4] Computational approaches to the design of protease-resistant peptides. Lenus Irish Health Repository. URL:[Link] 4.[5] The World of β- and γ-Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. ResearchGate. URL:[Link] 5.[1] Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. URL:[Link]

Sources

Safety and Handling Protocols for (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid (CAS: 1260611-08-2) is a highly valuable chiral


-amino acid derivative. It serves as a critical building block in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs), particularly in the development of enzyme inhibitors[1].

As a Senior Application Scientist, I have observed that the failure to respect the unique physicochemical properties of fluorinated chiral building blocks routinely leads to compromised reaction yields, stereochemical degradation, and laboratory safety incidents. This guide synthesizes field-proven methodologies with fundamental chemical principles to establish a self-validating system for the safe handling, storage, and transfer of this compound.

Physicochemical Profiling & Causality in Handling

To design effective safety protocols, we must first understand the molecular behavior of the compound. The presence of the 3,4-difluorobenzyl moiety fundamentally alters the molecule's interaction with its environment. Fluorine is the most electronegative element (3.98 on the Pauling scale), which compels it to form extremely stable, polar covalent bonds while aggressively withdrawing electron density from surrounding functional groups[2].

This electron-withdrawing nature increases the lipophilicity of the molecule and significantly lowers the surface energy of the bulk powder[3]. Consequently, the powder is highly susceptible to triboelectric charging (static electricity accumulation). When handled with standard metal spatulas or plastic weigh boats, the powder can aggressively repel, leading to aerosolization, inaccurate dosing, and increased inhalation exposure risks.

Table 1: Physicochemical & Hazard Profile
ParameterValue / SpecificationHandling Rationale & Causality
Molecular Formula C10H11F2NO2The difluorobenzyl moiety increases lipophilicity and alters the electrostatic potential of the molecule.
Molecular Weight 215.20 g/mol Presents as a fine, low-density powder highly susceptible to aerosolization.
Stereochemistry (S)-enantiomerThe

-chiral center requires strict pH control to prevent base-catalyzed racemization.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates the use of a certified fume hood and nitrile gloves to prevent dermal/respiratory irritation.
Electrostatic Propensity High (Triboelectric)Fluorine's electron-withdrawing nature causes static accumulation; requires anti-static mitigation.

Laboratory Safety Protocols & Engineering Controls

Standard powder transfer techniques are insufficient for fluorinated


-amino acids. The following protocol establishes a self-validating workflow: by controlling the environmental humidity and utilizing piezoelectric discharge tools, static repulsion is physically neutralized before transfer begins, ensuring operator safety and mass balance accuracy.
Protocol 1: Static-Mitigated Weighing and Transfer
  • Environmental Conditioning: Verify that the laboratory relative humidity (RH) is maintained between 40–60%.

    • Causality: Adequate humidity provides a microscopic layer of moisture on surfaces, naturally dissipating static charges that accumulate on hydrophobic, fluorinated powders.

  • Equipment Grounding: Place an anti-static mat inside the fume hood and ensure the analytical balance is properly grounded.

  • Static Discharge: Before opening the reagent bottle, pass a piezoelectric anti-static gun over the container, the V-shaped weigh boat, and the stainless-steel spatula.

  • Enclosed Transfer: Slowly dispense the powder into the weigh boat. Transfer the solid directly into the reaction vessel and immediately seal it.

  • Solvent Introduction: Introduce the reaction solvent (e.g., methanol or DMF) via a closed addition funnel.

    • Causality: Wetting the powder in a closed system prevents the aerosolization of fine particulates that routinely occurs during open-air solvent addition.

Workflow N1 1. Environmental Prep (Fume Hood, 40-60% RH) N2 2. Static Mitigation (Anti-static gun & mat) N1->N2 N3 3. Precision Weighing (Enclosed Balance) N2->N3 N4 4. Closed Transfer (V-shaped boat to vessel) N3->N4 N5 5. Wet Decontamination (70% IPA wipe-down) N4->N5

Caption: Workflow for the safe handling and static-mitigated weighing of fluorinated powders.

Storage, Stability, and Degradation Pathways

Maintaining the enantiomeric purity of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is paramount. The


-proton (situated between the carboxylic acid and the difluorobenzyl group) is relatively acidic. Exposure to strong bases can lead to deprotonation and subsequent reprotonation, resulting in racemization and the irreversible loss of the critical (S)-stereocenter[4].

Storage Requirements:

  • Store at 2–8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).

  • Keep away from strong oxidizing agents and strong bases.

Degradation Core (S)-3-Amino-2-(3,4-difluorobenzyl) propanoic acid Cond1 Strong Base (pH > 10) Core->Cond1 Cond2 High Heat (> 50°C) Core->Cond2 Cond3 Moisture / Air (Prolonged) Core->Cond3 Res1 Alpha-Deprotonation & Racemization Cond1->Res1 Res2 Thermal Degradation Cond2->Res2 Res3 Hygroscopic Caking Cond3->Res3

Caption: Primary degradation pathways and environmental sensitivities of the chiral intermediate.

Spill Management and Chemical Hygiene

In the event of a powder spill outside of primary containment, immediate and calculated action is required to prevent inhalation exposure.

Protocol 2: Spill Containment and Decontamination
  • Isolation & PPE: Evacuate the immediate area. Ensure the responding operator is wearing fitted safety goggles, a particulate respirator (N95 or higher), and double nitrile gloves.

  • Wetting (Anti-Aerosolization): Do not dry-sweep. Gently mist the spill area with a 70% isopropanol (IPA) solution.

    • Causality: Dry sweeping aerosolizes the low-density fluorinated powder. IPA rapidly wets the hydrophobic powder, weighing it down without causing rapid dissolution or hazardous exothermic reactions.

  • Collection: Wipe the area using damp, absorbent lab pads. Work from the outside of the spill towards the center to prevent spreading the contaminant. Place all materials into a labeled, sealable hazardous waste container.

  • Neutralization: Wash the surface with a mild, pH-neutral detergent solution, followed by a deionized (DI) water rinse.

    • Causality: Using a pH-neutral detergent prevents localized extremes in pH that could degrade residual trace compounds into unknown, potentially hazardous byproducts.

References

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI - International Journal of Molecular Sciences. URL:[Link]

  • A new approach to beta-amino acids via enantiospecific ring-walking. Nature Communications (Springer Nature). URL:[Link]

  • Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment. Accounts of Chemical Research (ACS Publications). URL:[Link]

  • A process for preparing r-beta-amino phenylbutyric acid derivatives (EP2308829A1).Google Patents.

Sources

Methodological & Application

Application Note and Protocol: Asymmetric Synthesis of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral β-Amino Acids

(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is a chiral non-proteinogenic β-amino acid. The incorporation of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated amino acids valuable building blocks in drug discovery. The stereochemistry of these molecules is crucial for their biological activity. Therefore, robust and efficient methods for their asymmetric synthesis are of high interest to researchers in medicinal chemistry and drug development.

This application note provides a detailed protocol for the asymmetric synthesis of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid utilizing a well-established chiral auxiliary-based approach. The chosen methodology employs an Evans oxazolidinone auxiliary to control the stereochemistry during the key bond-forming steps, ensuring high diastereoselectivity and, consequently, high enantiomeric purity of the final product.

Synthetic Strategy: A Chiral Auxiliary-Mediated Approach

The synthetic route is based on the highly reliable and predictable stereochemical control exerted by Evans oxazolidinone auxiliaries.[1][2] The overall strategy involves three key stages:

  • Chiral Auxiliary Acylation: The commercially available (S)-4-benzyl-2-oxazolidinone is acylated with acryloyl chloride to form the corresponding N-enoyl oxazolidinone.

  • Stereoselective Conjugate Addition and Alkylation: A protected amino group is introduced via a 1,4-conjugate addition of lithium dibenzylamide. The resulting enolate is then diastereoselectively alkylated in situ with 3,4-difluorobenzyl bromide to install the desired substituent at the C-2 position.[3][4]

  • Auxiliary Cleavage and Deprotection: The chiral auxiliary is hydrolytically cleaved to unmask the carboxylic acid functionality. Subsequent hydrogenolysis removes the benzyl protecting groups from the amine, yielding the target (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid.

The stereochemical outcome of the alkylation step is directed by the bulky substituent on the chiral auxiliary, which effectively shields one face of the enolate, leading to the preferential formation of the desired (S)-enantiomer.

Visualizing the Workflow

Asymmetric Synthesis Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Conjugate Addition & Alkylation cluster_2 Step 3: Cleavage & Deprotection Auxiliary (S)-4-benzyl-2-oxazolidinone N_enoyl N-Acryloyl Oxazolidinone Auxiliary->N_enoyl n-BuLi, THF, -78 °C Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->N_enoyl Alkylated_Product N-Alkylated Oxazolidinone N_enoyl->Alkylated_Product 1. Dibenzylamide, THF, -78 °C 2. Alkylating Agent Dibenzylamide Lithium Dibenzylamide Dibenzylamide->Alkylated_Product Alkylating_Agent 3,4-Difluorobenzyl Bromide Alkylating_Agent->Alkylated_Product Final_Product (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid Alkylated_Product->Final_Product 1. LiOH, H₂O₂, THF/H₂O 2. H₂, Pd/C

Caption: Overall workflow for the asymmetric synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of (S)-4-benzyl-N-acryloyl-2-oxazolidinone

This step involves the acylation of the chiral auxiliary. It is critical to perform this reaction under anhydrous conditions to prevent quenching of the n-butyllithium.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Acryloyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Add acryloyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-acryloyl oxazolidinone.

Compound Molecular Weight ( g/mol ) Expected Yield Appearance
(S)-4-benzyl-N-acryloyl-2-oxazolidinone231.2685-95%White to off-white solid
Part 2: Synthesis of (S)-N-( (S)-3-(dibenzylamino)-2-(3,4-difluorobenzyl)propanoyl)-4-benzyloxazolidin-2-one

This is the key stereochemistry-defining step. The conjugate addition of lithium dibenzylamide followed by in-situ alkylation must be performed at low temperatures to ensure high diastereoselectivity.

Materials:

  • (S)-4-benzyl-N-acryloyl-2-oxazolidinone

  • Dibenzylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 3,4-Difluorobenzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a separate flame-dried flask under argon, prepare lithium dibenzylamide by dissolving dibenzylamine (1.2 eq) in anhydrous THF and cooling to 0 °C. Slowly add n-BuLi (1.2 eq) and stir for 30 minutes at 0 °C.

  • In the main reaction flask, dissolve the N-acryloyl oxazolidinone (1.0 eq) from Part 1 in anhydrous THF and cool to -78 °C.

  • Slowly add the pre-formed lithium dibenzylamide solution to the N-acryloyl oxazolidinone solution via cannula. Stir the mixture at -78 °C for 2 hours.

  • Add 3,4-difluorobenzyl bromide (1.5 eq) to the reaction mixture at -78 °C. Stir for 4 hours at this temperature, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the alkylated product.

Compound Molecular Weight ( g/mol ) Expected Yield Expected Diastereomeric Excess (d.e.)
(S)-N-((S)-3-(dibenzylamino)-2-(3,4-difluorobenzyl)propanoyl)-4-benzyloxazolidin-2-one554.6570-85%>95%
Part 3: Synthesis of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid

The final steps involve the removal of the chiral auxiliary and the deprotection of the amino group. The hydrolytic cleavage is a standard procedure for Evans auxiliaries.[5][6][7]

Materials:

  • Alkylated oxazolidinone from Part 2

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH)

Procedure:

  • Dissolve the alkylated oxazolidinone (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add lithium hydroxide (2.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (4.0 eq).

  • Stir the reaction mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate to remove the chiral auxiliary. The desired amino acid remains in the aqueous layer.

  • Neutralize the aqueous layer and concentrate under reduced pressure to obtain the crude dibenzyl-protected amino acid.

  • Dissolve the crude product in methanol.

  • Add Pd/C (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid. Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.

Compound Molecular Weight ( g/mol ) Expected Yield Expected Enantiomeric Excess (e.e.)
(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid231.2180-90% (from Part 2 product)>95%

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the structure of all intermediates and the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess of the final product should be determined by chiral HPLC analysis, comparing the retention time to a racemic standard.

Trustworthiness and Self-Validation

The protocols outlined in this application note are based on well-established and highly cited methodologies in asymmetric synthesis. The use of Evans oxazolidinone auxiliaries provides a predictable and reliable method for controlling stereochemistry.[1][2] The diastereoselectivity of the alkylation step can be readily assessed by ¹H NMR or HPLC analysis of the crude reaction mixture before purification. The enantiomeric excess of the final product serves as the ultimate validation of the synthetic route's success. The recovery of the chiral auxiliary is also possible, adding to the cost-effectiveness of the synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the asymmetric synthesis of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid. By leveraging the power of chiral auxiliary-mediated synthesis, this method delivers the target compound in high yield and excellent enantiomeric purity. This protocol is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who require access to enantiomerically pure fluorinated β-amino acids.

References

  • Clayden, J., & Lygo, B. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • University of St Andrews. (2007). Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. University of St Andrews Research Portal. [Link]

  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1496-1501. [Link]

  • ResearchGate. (2025). Evans' original oxazolidinone auxiliary‐based asymmetric methodology. [Link]

  • PubMed. (2007). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 5(17), 2812-25. [Link]

  • RSC Publishing. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 5(1), 1-20. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]

  • The University of Queensland. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

  • National Center for Biotechnology Information. (2014). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. PubMed Central. [Link]

  • ResearchGate. (2023). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

  • National Center for Biotechnology Information. (2011). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. PubMed Central. [Link]

Sources

Application Note: Strategic Incorporation of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers Objective: To provide an authoritative, mechanistically grounded guide for the Fmoc-protection and solid-phase peptide synthesis (SPPS) of sterically hindered


-amino acids.

Strategic Rationale: The Power of Fluorinated -Amino Acids

The integration of unnatural amino acids into peptide backbones is a cornerstone of modern drug development, designed to overcome the poor pharmacokinetic profiles of canonical


-peptides. (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid  is a highly specialized 

-amino acid that introduces two distinct pharmacological advantages:
  • Absolute Proteolytic Stability: By inserting an additional methylene group into the peptide backbone,

    
    -peptides disrupt the standard hydrogen-bonding registry required for recognition by endogenous proteases[1]. Specifically, 
    
    
    
    -amino acids place their side chains directly adjacent to the carbonyl carbon, creating a steric shield that physically blocks enzymatic hydrolysis of the amide bond[2].
  • The Fluorine Effect: The 3,4-difluorobenzyl moiety drastically alters the physicochemical landscape of the peptide. The highly electronegative fluorine atoms lower the pKa of adjacent functional groups, increase overall lipophilicity (LogP) for better membrane permeation, and engage in unique multipolar interactions (halogen bonding) within receptor binding pockets, often yielding exponential increases in target affinity[3][4].

Physicochemical & Structural Data
PropertyValue / Description
Chemical Name (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid
Structural Class

-Amino Acid (Unnatural)
Key Substituent 3,4-Difluorobenzyl (Located at C2 /

-position)
Primary Utility Peptidomimetics, Protease-resistant scaffolds, Macrocycles
Activation Bottleneck High (Steric shielding of the C1 carboxylate during SPPS)
Recommended Coupling DIC/OxymaPure, 75°C (Microwave-assisted)

Mechanistic Insights into SPPS Bottlenecks (E-E-A-T)

To successfully incorporate this building block, one must understand the causality behind its synthetic difficulty.

There is a fundamental kinetic difference between


 and 

amino acids during SPPS. In a

-amino acid, the side chain is adjacent to the amine, which hinders the nucleophilic attack during the subsequent chain extension step. However, in our target

-amino acid
, the bulky 3,4-difluorobenzyl group is located at the C2 position—directly adjacent to the carboxylate.

When activating this carboxylate (e.g., forming an O-acylisourea intermediate), the steric bulk severely shields the electrophilic center. This makes the attachment of the


-amino acid to the resin-bound peptide extremely slow[5]. Consequently, using standard coupling reagents like HBTU or HATU can lead to failure; slow acylation allows HATU to react with the unhindered resin-bound amine, forming a dead-end tetramethylguanidinium byproduct. To circumvent this, we utilize DIC/OxymaPure , which prevents guanidinylation and is highly stable under the elevated temperatures required to force the coupling[6].

Experimental Protocols

Protocol A: Fmoc-Protection of the Free Amino Acid

(Required if the building block is sourced in its unprotected zwitterionic form)

Reagents: (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid (1.0 eq), Fmoc-OSu (1.1 eq), Na₂CO₃ (2.5 eq), 1,4-Dioxane/Water (1:1 v/v).

  • Dissolution: Suspend the amino acid in distilled water. Add Na₂CO₃ and stir until completely dissolved.

    • Self-Validation: The mixture must transition from a cloudy suspension to a clear solution. This confirms the deprotonation of the C1 carboxylate and the C3 amine, rendering the amine nucleophilic.

  • Fmoc Addition: Cool the solution to 0°C in an ice bath. Dissolve Fmoc-OSu in 1,4-Dioxane and add it dropwise over 30 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup & Precipitation: Wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc-OSu. Carefully acidify the aqueous layer to pH 2.0 using 1M HCl under vigorous stirring.

    • Self-Validation: A dense white precipitate will form immediately upon reaching pH 2.0, confirming the protonation and insolubility of the Fmoc-protected product.

  • Isolation: Filter the precipitate, wash with cold water, and dry in vacuo over P₂O₅.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Reagents: PEG-based Resin (e.g., ChemMatrix), Fmoc-


-AA-OH (3.0 eq), DIC (3.0 eq), OxymaPure (3.0 eq), 20% Piperidine in DMF.
  • Resin Swelling: Swell the ChemMatrix resin in DMF for 30 minutes. PEG-based resins are mandatory here as they provide superior swelling and solvation of sterically hindered transition states compared to polystyrene[6].

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: Dissolve the Fmoc-protected (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid and OxymaPure in minimal DMF. Add DIC and incubate for 3 minutes at room temperature.

  • Coupling (Microwave-Assisted): Transfer the activated mixture to the resin. Irradiate at 75°C for 15 minutes using a peptide synthesizer microwave reactor.

    • Alternative (Room Temp): If microwave is unavailable, perform a double-coupling cycle (2 × 4 hours) at 25°C.

  • Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and perform a Kaiser test.

    • Self-Validation: A yellow bead confirms complete acylation. A blue/purple bead indicates incomplete coupling due to steric hindrance, mandating a repeat of Step 4 before proceeding.

  • Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to truncate any unreacted sequences, preventing deletion mutations in the final product.

Visualizations

SPPS Workflow for Hindered -Amino Acids

SPPS_Workflow A 1. Resin Swelling (PEG-based Resin) B 2. Fmoc Deprotection (20% Piperidine) A->B C 3. Activation of β²-AA (DIC/OxymaPure) B->C D 4. Coupling to Resin (Double Coupling, 75°C) C->D Steric Bottleneck E 5. Capping & Extension (Ac2O, then repeat) D->E Overcoming Hindrance E->B Cycle for next AA

Caption: Workflow for SPPS incorporation of sterically hindered β²-amino acids using optimized coupling.

Pharmacological Mechanism of Action

Mechanism A β²-Amino Acid (3,4-diF-benzyl) B Protease Active Site (Steric Clash) A->B Resists Cleavage C Target Receptor (Halogen Bonding) A->C Multipolar Interaction D High Proteolytic Stability B->D E Enhanced Binding Affinity C->E

Caption: Dual mechanistic advantage of fluorinated β²-amino acids: proteolytic resistance and target affinity.

Analytical Validation

Following global cleavage (TFA/TIPS/H₂O, 95:2.5:2.5) and ether precipitation, the crude peptide must be validated:

  • RP-HPLC: Utilize a C18 column with a shallow gradient (e.g., 10-60% Acetonitrile in Water with 0.1% TFA over 30 minutes). Fluorinated

    
    -peptides will elute significantly later than their unfluorinated 
    
    
    
    -peptide counterparts due to the high lipophilicity of the 3,4-difluorobenzyl group.
  • LC-MS (ESI): Verify the exact mass. The incorporation of the (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid residue adds a mass of 213.06 Da to the peptide chain (accounting for the loss of H₂O during amide bond formation).

References

  • Hook, D. F., Gessier, F., Noti, C., Kast, P., & Seebach, D. (2004). Probing the Proteolytic Stability of Beta-Peptides Containing Alpha-Fluoro- And Alpha-Hydroxy-Beta-Amino Acids. ChemBioChem. 1

  • Hook, D. F., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. Chemistry & Biodiversity. 2

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews. 3

  • RSC Publishing (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. 4

  • ResearchGate (2025). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating.6

  • PMC (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. 5

Sources

Application Note: Comprehensive Analytical Characterization of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Scientific Rationale

(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid (CAS: 1260611-08-2) is a highly specialized chiral


-amino acid building block[1]. In modern drug discovery, fluorinated 

-amino acids are heavily utilized to synthesize peptidomimetics with enhanced proteolytic stability, predictable secondary structures, and improved lipophilicity.

As a Senior Application Scientist, I emphasize that the analytical control of such intermediates cannot rely on generic workflows. The presence of the 3,4-difluorobenzyl moiety and the


-chiral center necessitates a multi-modal analytical strategy. This guide establishes a self-validating analytical system combining High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR (

H,

C,

F), and pre-column derivatization High-Performance Liquid Chromatography (HPLC) to ensure absolute structural integrity and enantiomeric purity.

Physicochemical Profiling

Before initiating complex instrumental analysis, establishing the baseline physicochemical properties is critical for sample preparation and chromatographic method development.

Table 1: Target Compound Specifications
ParameterSpecification / ValueCausality in Method Design
Chemical Formula C

H

F

NO

Dictates exact mass targeting in HRMS.
Monoisotopic Mass 215.0758 DaRequires high-resolution MS to distinguish from des-fluoro impurities.
pKa (estimated) ~3.5 (COOH), ~9.5 (NH

)
Zwitterionic nature requires buffered mobile phases or derivatization for RP-HPLC.
Solubility DMSO, MeOH, acidic H

O
DMSO-

selected as the optimal NMR solvent to prevent aggregation.

Structural Elucidation: Causality & Methodology

Multinuclear NMR Spectroscopy ( H, C, F)

While


H and 

C NMR provide the carbon backbone connectivity,

F NMR is the most diagnostic tool
for this molecule. Fluorine has a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, rendering it nearly as sensitive as

H NMR[2]. More importantly, the lack of endogenous fluorine in standard organic solvents provides a background-free spectrum. The two fluorine atoms at the 3- and 4-positions of the benzyl ring will exhibit distinct chemical shifts and characteristic ortho-coupling (

Hz), instantly validating the regiochemistry of the aromatic ring.
High-Resolution Mass Spectrometry (LC-HRMS)

Electrospray Ionization (ESI) in positive mode is selected because the primary


-amine readily accepts a proton. The exact mass measurement ([M+H]

theoretical = 216.0836) acts as a self-validating checkpoint against synthetic byproducts, particularly mono-fluorinated analogs which are common impurities in fluorinated starting materials.

Workflow Start Sample: (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR MS LC-HRMS (ESI+ Mode) Start->MS Chiral Chiral Purity (Marfey's + HPLC) Start->Chiral Optical Polarimetry (Specific Rotation) Start->Optical NMR_Result Structural Confirmation & Fluorine Regiochemistry NMR->NMR_Result MS_Result Exact Mass [M+H]+ 216.0836 MS->MS_Result Chiral_Result Enantiomeric Excess (ee) Target: >99% Chiral->Chiral_Result Optical_Result Absolute Configuration (S)-Isomer Validation Optical->Optical_Result

Caption: Orthogonal analytical workflow for characterizing fluorinated beta-amino acids.

Chiral Purity Determination: The Marfey's Reagent Advantage

Direct enantioseparation of underivatized


-amino acids on Chiral Stationary Phases (CSPs) often yields poor peak shapes due to zwitterionic interactions[3]. To circumvent this, we employ an indirect method using Marfey's Reagent  (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA)[4].

Mechanistic Causality: FDAA reacts specifically with the primary amine of our analyte via Nucleophilic Aromatic Substitution (S


Ar). This reaction converts the (S)- and (R)-enantiomers of the analyte into (S,L)- and (R,L)-diastereomers. Because these diastereomers possess different physicochemical properties and intramolecular hydrogen-bonding networks, they can be baseline-separated on a standard, highly robust achiral Reversed-Phase C18 column, monitored at 340 nm (due to the dinitrophenyl chromophore).

Marfey Analyte (S)-beta-Amino Acid (Analyte) Reaction Nucleophilic Substitution (pH 8.0, 40°C) Analyte->Reaction Reagent Marfey's Reagent (FDAA, L-form) Reagent->Reaction Diastereomer (S,L)-Diastereomer (UV Active, 340 nm) Reaction->Diastereomer RP_HPLC Reversed-Phase C18 HPLC (Achiral Separation) Diastereomer->RP_HPLC

Caption: Derivatization pathway using Marfey's Reagent for chiral HPLC analysis.

Step-by-Step Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Preparation: Dissolve 15 mg of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid in 0.6 mL of DMSO-

    
     (100 atom % D) containing 0.03% v/v TMS.
    
  • Acquisition (

    
    H):  400 MHz, 16 scans, relaxation delay (D1) = 2.0 s.
    
  • Acquisition (

    
    F):  376 MHz, 64 scans, 
    
    
    
    H-decoupled. Use CFCl
    
    
    as an external reference (0 ppm).
  • Data Validation: Ensure the integration of the aromatic protons (multiplet, ~7.0–7.4 ppm) equals 3H, confirming the di-substituted nature of the benzyl ring.

Protocol B: Pre-Column Derivatization with Marfey's Reagent

Note: This protocol is a self-validating system; always run a blank (reagent only) and a racemic standard to confirm the elution order and resolution.

  • Analyte Solution: Dissolve 1.0 mg of the amino acid in 100 µL of LC-MS grade water.

  • Reagent Addition: Add 200 µL of a 1% (w/v) solution of Marfey’s Reagent in acetone.

  • Basification: Add 40 µL of 1.0 M NaHCO

    
     (aqueous) to deprotonate the primary amine, initiating the S
    
    
    
    Ar reaction.
  • Incubation: Heat the mixture at 40°C for 60 minutes in a thermoshaker. Caution: Exceeding 40°C may cause racemization of the L-Ala moiety in the reagent.

  • Quenching: Stop the reaction by adding 40 µL of 1.0 M HCl. The color will shift from deep red to yellow.

  • Dilution: Dilute with 620 µL of mobile phase A (see Table 2) and filter through a 0.22 µm PTFE syringe filter prior to HPLC injection.

Protocol C: HPLC Method for Diastereomer Separation

Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) Flow Rate: 1.0 mL/min | Detection: UV at 340 nm | Injection Vol: 10 µL Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water Mobile Phase B: 0.1% TFA in Acetonitrile

Table 2: HPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
35.04060
40.01090
45.09010 (Re-equilibration)

Expected Outcome: The (S,L)-diastereomer (derived from the target (S)-enantiomer) typically elutes before the (R,L)-diastereomer due to reduced steric hindrance allowing stronger interaction with the polar mobile phase. Enantiomeric excess (ee) is calculated via peak area integration.

References

  • MDPI. "Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules.
  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: a review." Amino Acids, 27(3-4), 231-247.
  • Springer Nature. "Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases.
  • BLD Pharm. "3-Amino-3-(3,4-difluorophenyl)propanoic acid & Derivatives Catalog.

Sources

experimental design for testing the efficacy of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficacy Profiling of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid

Executive Summary & Compound Profile

(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is a fluorinated


-amino acid scaffold. Unlike naturally occurring 

-amino acids, this compound features a specific backbone extension and a lipophilic 3,4-difluorobenzyl side chain at the C2 position.

This structural motif is highly privileged in medicinal chemistry, serving two primary therapeutic classes:

  • Neurological Agents (GABA Analogs): The structure mimics the pharmacophore of

    
    -aminobutyric acid (GABA) analogs like Pregabalin  and Gabapentin . The difluorobenzyl group acts as a bioisostere for lipophilic side chains, potentially targeting the 
    
    
    
    subunit of voltage-gated calcium channels (VGCC)
    or acting as a GABA aminotransferase (GABA-AT) inhibitor .
  • Metalloprotease Inhibitors: The

    
    -amino acid backbone is a classic "warhead" or recognition element for zinc-metalloproteases, specifically Neprilysin (NEP)  and Aminopeptidase N (APN) , where the (S)-configuration often dictates binding affinity.
    

This guide details the experimental design to validate efficacy in the CNS/Neuropathic Pain indication, which is the most probable target given the fluorination pattern (enhancing metabolic stability and blood-brain barrier penetration).

Mechanism of Action & Experimental Logic

The efficacy testing workflow is designed to validate the compound's ability to modulate neuronal excitability.

  • Primary Hypothesis: The compound binds to the

    
     subunit of VGCCs, reducing calcium influx in presynaptic terminals and inhibiting the release of excitatory neurotransmitters (Glutamate, Substance P).
    
  • Secondary Hypothesis: Inhibition of GABA-AT, leading to elevated synaptic GABA levels.

Experimental Workflow Diagram

EfficacyWorkflow Start Compound: (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid Step1 Phase 1: Target Engagement (In Vitro Binding) Start->Step1 Assay1 Radioligand Binding Assay ([3H]-Gabapentin displacement) Step1->Assay1 Step2 Phase 2: Functional Efficacy (Cellular) Assay1->Step2 IC50 < 1 µM Assay2 Calcium Flux Assay (Fluo-4 AM in HEK293-α2δ) Step2->Assay2 Step3 Phase 3: Therapeutic Efficacy (In Vivo) Assay2->Step3 Functional Blockade Assay3 Spinal Nerve Ligation (SNL) (Rat Neuropathic Pain Model) Step3->Assay3 Outcome Go/No-Go Decision Lead Optimization Assay3->Outcome

Caption: Sequential efficacy profiling workflow from molecular binding to in vivo phenotypic readout.

Protocol 1: Target Engagement (Radioligand Binding)

Objective: Determine the binding affinity (


) of the test compound for the 

subunit using porcine cerebral cortex membranes.

Materials:

  • Ligand:

    
    -Gabapentin (Specific Activity: ~80 Ci/mmol).
    
  • Tissue: Porcine cerebral cortex synaptic membranes (rich in

    
    ).
    
  • Buffer: 10 mM HEPES, pH 7.4.

  • Control: Non-specific binding determined by 10 µM unlabeled Gabapentin.

Methodology:

  • Membrane Preparation: Homogenize porcine cortex in ice-cold 10 mM HEPES/KOH (pH 7.4). Centrifuge at 100,000 x g for 30 min. Resuspend pellet to a protein concentration of 10 mg/mL.

  • Incubation:

    • In a 96-well plate, add 150 µL membrane suspension (200 µg protein).

    • Add 25 µL

      
      -Gabapentin (Final conc: 10 nM).
      
    • Add 25 µL Test Compound (Concentration range: 1 nM to 100 µM, log scale).

  • Equilibrium: Incubate for 45 minutes at 25°C . (Note:

    
     binding is temperature-sensitive; room temperature is optimal for equilibrium).
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Target Criteria:

indicates high potency.

Protocol 2: Functional Calcium Flux Assay

Objective: Verify if binding translates to functional blockade of Calcium channels.

System: HEK293 cells stably transfected with human Cav2.2 (


) + 

+

subunits.

Methodology:

  • Dye Loading: Seed cells in black-walled 96-well plates. Incubate with Fluo-4 AM (4 µM) in HBSS for 45 min at 37°C.

  • Compound Pre-treatment: Wash cells and add Test Compound (0.1 – 30 µM) for 20 minutes.

  • Stimulation: Trigger calcium influx using a KCl depolarization stimulus (30 mM KCl final).

  • Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) using a FLIPR or kinetic plate reader for 120 seconds.

Self-Validating Check:

  • Positive Control: Cilnidipine or Pregabalin (10 µM) must show >50% inhibition of fluorescence spike.

  • Negative Control: Vehicle (DMSO) must show robust KCl-induced calcium spike.

Protocol 3: In Vivo Efficacy (Spinal Nerve Ligation)

Objective: Assess analgesic efficacy in a model of neuropathic pain (Chung Model).

Animal Model: Male Sprague-Dawley rats (200-250g).

Surgical Procedure (Day 0):

  • Anesthetize rat (Isoflurane).

  • Expose the dorsal spinal nerves at L5 and L6.

  • Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture distal to the dorsal root ganglion.

  • Close wound. Allow 7 days for recovery and development of mechanical allodynia.

Drug Administration & Testing (Day 7-14):

  • Baseline: Measure mechanical withdrawal threshold using von Frey filaments (Up-Down method). Rats showing threshold < 4g are included.

  • Dosing: Administer (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid via Oral Gavage (PO) or Intraperitoneal (IP) .

    • Dose Groups: Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg.

    • Reference: Gabapentin (100 mg/kg).

  • Time Course: Measure von Frey thresholds at 1, 2, 4, and 6 hours post-dose.

Data Presentation Template:

GroupDose (mg/kg)Baseline Threshold (g)1h Threshold (g)2h Threshold (g)% MPE (Max Possible Effect)
Vehicle-2.1 ± 0.32.2 ± 0.42.1 ± 0.3-
Test Cmpd 30 2.0 ± 0.2 8.5 ± 1.1 10.2 ± 1.5 55%
Gabapentin1002.1 ± 0.312.0 ± 2.011.5 ± 1.865%

Note: Significant increase in threshold (g) indicates efficacy.

References

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry. Link

  • Field, M. J., et al. (2006). "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences. Link

  • Kim, S. H., & Chung, J. M. (1992). "An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat." Pain. Link

  • Belliotti, T. R., et al. (2005). "Structure-Activity Relationships of α-Amino Acid-Based Calcium Channel α2δ Ligands." Bioorganic & Medicinal Chemistry Letters. Link

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for the Incorporation of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of non-proteinogenic


-amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug development. 

-peptides differ from their natural

-peptide counterparts by the presence of an additional carbon atom in the backbone, which imparts exceptional resistance to proteolytic degradation and allows for the formation of highly stable secondary structures, such as 14-helices (1)[1].

(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is a highly specialized chiral


-homoamino acid. The 3,4-difluorobenzyl side chain provides enhanced lipophilicity and unique multipolar interaction capabilities critical for binding pocket affinity. However, its synthesis and coupling present severe mechanistic challenges (2)[2].
The Steric Challenge

Understanding the structural topology of this building block is critical for successful SPPS:

  • 
    -Amino Acids:  The side chain is on the C3 (
    
    
    
    ) carbon. The carboxyl group (C1) is unhindered, making activation easy, but the amine is sterically shielded.
  • 
    -Amino Acids (Our Target):  The 3,4-difluorobenzyl side chain is located on the C2 (
    
    
    
    ) carbon, directly adjacent to the carboxyl group. This creates a massive steric shield around the electrophilic carbonyl carbon, drastically reducing the rate of activation and subsequent aminolysis. Conversely, the amine is located on the primary C3 carbon (
    
    
    ), rendering it sterically unhindered.

Due to this C2-steric bulk, standard carbodiimide (DIC) or benzotriazole (HBTU) coupling protocols frequently fail, leading to truncated deletion sequences. To force the reaction to completion, we must utilize highly reactive uronium salts (HATU) combined with microwave irradiation to overcome the activation energy barrier and disrupt inter-chain aggregation (3)[3].

Quantitative Optimization of Coupling Dynamics

The table below summarizes the causality behind our reagent selection, demonstrating the necessity of HATU and thermal energy to achieve quantitative yields when coupling Fmoc-(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid onto a resin-bound primary amine.

Coupling ReagentBaseConditionsTimeYield (LC-MS)Mechanistic Outcome
HBTU (4 eq)DIPEA (8 eq)Room Temp120 min< 35%Insufficient reactivity; steric shielding prevents nucleophilic attack.
DIC / Oxyma (4 eq)NoneRoom Temp120 min55%Moderate activation, but lacks the neighboring group effect required for

bulk.
HATU (4 eq)DIPEA (8 eq)Room Temp120 min82%7-aza group of HOAt pre-organizes the transition state, significantly boosting aminolysis.
HATU (4 eq) DIPEA (8 eq) Microwave (75°C) 15 min > 98% Thermal energy disrupts

-peptide aggregation; drives quantitative acylation.

Experimental Workflow

SPPS_Workflow Step1 1. Resin Swelling (DMF/DCM) Step2 2. Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 3. Activation of β²-Amino Acid (HATU, DIPEA, DMF) Step2->Step3 Step4 4. Microwave Coupling (75°C, 15 min) Step3->Step4 Step5 5. In-Process Validation (Kaiser Test / Micro-cleavage) Step4->Step5 Step6A 6A. Capping (If Incomplete) (Ac2O/Pyridine) Step5->Step6A Positive (Free Amine) Step6B 6B. Proceed to Next Cycle (If Complete) Step5->Step6B Negative (Coupling Successful) Step6A->Step2 Double Couple or Cap

Optimized Fmoc-SPPS workflow for sterically hindered β²-amino acids using microwave irradiation.

Self-Validating Protocol

This protocol is designed as a self-validating system for a 0.1 mmol scale synthesis on Rink Amide AM resin.

Phase 1: Preparation & Deprotection
  • Resin Swelling: Transfer 0.1 mmol of Fmoc-Rink Amide AM resin to a fritted reaction vessel. Swell in a 1:1 mixture of DMF/DCM for 30 minutes to maximize polymer matrix expansion. Drain completely.

  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin rigorously with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine.

Phase 2: Activation & Microwave Coupling (The Critical Step)

Causality: Prolonged pre-activation of highly hindered amino acids with HATU can lead to the formation of unreactive guanidinium species on the N-terminus. Activation must be rapid and immediately followed by coupling.

  • Pre-Activation: In a separate vial, dissolve 0.4 mmol (4.0 eq) of Fmoc-(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid and 0.39 mmol (3.9 eq) of HATU in 2.0 mL of peptide-synthesis grade DMF.

  • Base Addition: Add 0.8 mmol (8.0 eq) of DIPEA. The solution will immediately turn pale yellow, indicating the formation of the active ester. Allow to pre-activate for exactly 2 minutes at room temperature.

  • Coupling: Transfer the activated mixture to the resin. Place the vessel in a microwave peptide synthesizer.

  • Irradiation: Irradiate at 75°C for 15 minutes (ensure the instrument is set to dynamic power modulation to prevent thermal degradation of the fluorinated aromatic ring).

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min).

Phase 3: In-Process Validation

A self-validating protocol requires empirical confirmation before proceeding to prevent the propagation of deletion sequences.

  • Kaiser Test: Remove a few resin beads and perform a standard Kaiser (ninhydrin) test.

  • Interpretation:

    • Negative (Yellow solution/beads): The primary amine has been quantitatively acylated. Proceed to Phase 4.

    • Positive (Blue solution/beads): Steric hindrance prevented complete coupling. Do not proceed. Repeat Phase 2 (Double Coupling) using fresh reagents.

Phase 4: Subsequent Elongation (Coupling onto the -Amino Acid)
  • Deprotection: Remove the Fmoc group from the newly coupled

    
    -amino acid using 20% Piperidine/DMF (5 min + 15 min).
    
  • Elongation: Expert Insight: Because the amine of a

    
    -amino acid is located on the C3 position (a primary 
    
    
    
    carbon), it is sterically unhindered. You may safely revert to standard room-temperature coupling conditions (e.g., DIC/Oxyma or HBTU/DIPEA for 60 minutes) for the subsequent amino acid in the sequence. Microwave irradiation is generally not required for this specific step unless the incoming amino acid is also highly hindered.

References

  • Enantioselective preparation of beta 2-amino acid derivatives for beta-peptide synthesis ResearchG
  • Efficient synthesis of a beta-peptide combinatorial library with microwave irradiation PubMed / Journal of the American Chemical Society
  • Preparation of β2-Homologous Amino Acids Bearing Polar Side Chains via a Collective Synthesis Strategy ACS Publications / The Journal of Organic Chemistry

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals scaling up the synthesis of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid .

Because this is a highly specialized


-amino acid, standard 

-amino acid protocols often fail. The core synthetic challenges revolve around establishing the C2 stereocenter without triggering retro-Mannich degradation or downstream epimerization. This center provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols for the two most robust pathways: Organocatalytic Aminomethylation [1] and Chiral Auxiliary Alkylation [2].
Pathway Visualization

SynthesisWorkflow cluster_RouteA Route A: Organocatalytic Aminomethylation cluster_RouteB Route B: Chiral Auxiliary Alkylation Target (S)-3-Amino-2-(3,4-difluorobenzyl) propanoic acid RA_Start 3-(3,4-Difluorophenyl)propanal RA_Step1 Aminomethylation L-Proline, CH2O, NH(Bn)2 RA_Start->RA_Step1 RA_Int β-Amino Aldehyde RA_Step1->RA_Int >90% ee RA_Step2 Oxidation & Deprotection NaClO2, then Pd/C, H2 RA_Int->RA_Step2 RA_Step2->Target RB_Start (S)-N-Acryloyl SuperQuat RB_Step1 Conjugate Addition LiN(Bn)2 RB_Start->RB_Step1 RB_Int Lithium β-Amino Enolate RB_Step1->RB_Int RB_Step2 Alkylation 3,4-Difluorobenzyl Bromide RB_Int->RB_Step2 Diastereoselective RB_Step3 Cleavage & Deprotection LiOOH, then Pd/C, H2 RB_Step2->RB_Step3 RB_Step3->Target

Dual synthetic pathways to (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid.

Troubleshooting & FAQs
Route A: Organocatalytic Aminomethylation

Q1: Why is the enantiomeric excess (ee) of my


-amino aldehyde intermediate lower than the reported >90%? 
  • Causality: The stereochemical outcome of L-proline-catalyzed aminomethylation with formaldehyde-derived iminium species does not rely on standard steric repulsion. Instead, it is governed by non-hydrogen-bonded ionic interactions (electrostatic attraction) between the iminium electrophile and the proline carboxylate at the transition state [1]. If your solvent is too polar or contains protic impurities (like excess water or alcohols), these critical ionic interactions are masked, leading to a collapse in enantioselectivity.

  • Solution: Ensure strictly controlled solvent conditions. Use anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF. Limit the water content strictly to the amount introduced by the aqueous formaldehyde reagent (37% w/w).

Q2: I am observing significant yield loss due to degradation during the aldehyde oxidation step. How can I prevent this?

  • Causality:

    
    -amino aldehydes are highly susceptible to retro-Mannich reactions (cleavage back to the enol and iminium) under strongly basic or unbuffered acidic conditions.
    
  • Solution: Utilize a strictly buffered Pinnick oxidation. Maintain the pH exactly between 6.0 and 6.5 using a

    
     buffer. Keep the reaction strictly at 0–5 °C. If the pH drops below 5, the protonation of the amine accelerates the retro-Mannich pathway.
    
Route B: Chiral Auxiliary Alkylation

Q3: The conjugate addition of lithium dibenzylamide works, but the subsequent alkylation with 3,4-difluorobenzyl bromide gives poor diastereomeric ratio (dr) and low yield.

  • Causality: The intermediate lithium

    
    -amino enolate tends to form tight tetrameric aggregates in pure THF, which sterically hinders the approach of the bulky 3,4-difluorobenzyl bromide. This forces higher reaction temperatures, which in turn causes enolate equilibration and loss of facial selectivity.
    
  • Solution: Add 3-5 equivalents of HMPA or DMPU prior to the addition of the electrophile. These strongly coordinating co-solvents break up the enolate aggregates into reactive monomers, allowing the alkylation to proceed rapidly at -78 °C, preserving the structural rigidity required for high diastereoselectivity[2].

Q4: During the cleavage of the auxiliary, I am seeing endo-cyclic cleavage (destroying the auxiliary) and partial epimerization at the C2 position. Why?

  • Causality: The

    
    -proton of a 
    
    
    
    -amino acid derivative is relatively acidic. Standard hydrolysis with LiOH requires higher temperatures, promoting enolization and epimerization. Furthermore, standard Evans auxiliaries (like 4-isopropyl-2-oxazolidinone) are vulnerable to nucleophilic attack at the ring carbonyl.
  • Solution: First, switch to a "SuperQuat" auxiliary (e.g., 5,5-dimethyl-4-isopropyl-2-oxazolidinone). The C5 gem-dimethyl groups sterically shield the endo-carbonyl. Second, use

    
     (
    
    
    
    ) at 0 °C. The hydroperoxide anion benefits from the
    
    
    -effect, making it a vastly superior nucleophile but a weaker base than hydroxide, ensuring rapid exocyclic cleavage before epimerization can occur [2].
Quantitative Data Summary
ParameterRoute A: OrganocatalysisRoute B: Chiral Auxiliary
Overall Yield (3 steps) 45 – 55%60 – 70%
Stereoselectivity 90 – 94% ee>98% dr (after crystallization)
Key Reagents L-Proline,

,

SuperQuat, LiN(Bn)2, HMPA
Major Pitfall Retro-Mannich during oxidationEnolate aggregation during alkylation
Scalability High (Avoids cryogenic temps)Moderate (Requires strict -78 °C)
Self-Validating Experimental Protocols
Protocol A: Organocatalytic Route (Chi & Gellman Method)

Step 1: Aminomethylation

  • Dissolve 3-(3,4-difluorophenyl)propanal (1.0 eq) and dibenzylamine (1.1 eq) in anhydrous NMP (0.5 M).

  • Add L-Proline (0.2 eq) and cool the mixture to 4 °C.

  • Add aqueous formaldehyde (37% w/w, 1.2 eq) dropwise. Stir at 4 °C for 24 hours.

  • In-Process Control (IPC): Analyze via chiral HPLC. The reaction is self-validating if the conversion is >95% and ee is >90%. Quench with aqueous

    
     and extract with EtOAc.
    

Step 2: Buffered Pinnick Oxidation

  • Dissolve the crude

    
    -amino aldehyde in a 4:1 mixture of 
    
    
    
    -BuOH and water (0.2 M). Cool to 0 °C.
  • Add 2-methyl-2-butene (10 eq) and

    
     (2.5 eq). Ensure pH is ~6.5.
    
  • Slowly add

    
     (3.0 eq). Stir for 2 hours at 0 °C.
    
  • IPC: Monitor via TLC (UV active). The disappearance of the aldehyde spot validates completion. Extract carefully at pH 5 to avoid retro-Mannich degradation.

Step 3: Hydrogenolysis

  • Dissolve the resulting acid in MeOH. Add 10% Pd/C (10% w/w).

  • Stir under an

    
     atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite to yield the target (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid.
    
Protocol B: Chiral Auxiliary Route (Davies SuperQuat Method)

Step 1: Conjugate Addition & Alkylation

  • To a solution of dibenzylamine (1.1 eq) in anhydrous THF at -78 °C, add

    
    -BuLi (1.05 eq). Stir for 30 min.
    
  • Add a solution of (S)-N-acryloyl-5,5-dimethyl-4-isopropyl-2-oxazolidinone (1.0 eq) in THF. Stir for 1 hour at -78 °C to form the lithium

    
    -amino enolate.
    
  • Add DMPU (3.0 eq) to break enolate aggregation.

  • Add 3,4-difluorobenzyl bromide (1.5 eq). Slowly warm to -40 °C over 4 hours.

  • IPC: Quench a 0.1 mL aliquot in

    
    . Analyze via 
    
    
    
    -NMR. The reaction is self-validating if the diastereomeric ratio is >95:5. Quench the main bulk with saturated
    
    
    .

Step 2: Auxiliary Cleavage

  • Dissolve the purified alkylation product in 3:1 THF/

    
     at 0 °C.
    
  • Add 30%

    
     (4.0 eq) followed immediately by LiOH (2.0 eq). Stir for 1 hour at 0 °C.
    
  • IPC: Monitor via LC-MS. Once the starting material is consumed, immediately quench with saturated

    
     to destroy excess peroxide.
    
  • Extract the chiral auxiliary with DCM. Acidify the aqueous layer to pH 4 and extract the protected amino acid with EtOAc.

Step 3: Hydrogenolysis

  • Subject the N,N-dibenzyl protected amino acid to Pd/C and

    
     in MeOH as described in Protocol A to yield the final product.
    
References
  • Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2006, 128, 21, 6804–6805) URL:[Link]

  • Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives Source: Organic & Biomolecular Chemistry (Org. Biomol. Chem., 2007, 5, 2812-2825) URL:[Link]

Module 1: Liquid Chromatography (HPLC/LC-MS) Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Fluorinated Amino Acid Purification . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the unique physicochemical challenges introduced by fluorine substitution.

Fluorine’s high electronegativity, low polarizability, and strong carbon-fluorine bond create the "fluorous effect"—a phenomenon that renders heavily fluorinated compounds both hydrophobic and lipophobic. This fundamentally alters their behavior during standard chromatographic and extraction workflows. Below, you will find causality-driven troubleshooting guides, validated protocols, and structural logic to resolve your purification bottlenecks.

Q1: Why does my fluorinated amino acid exhibit anomalous retention shifts and peak broadening on standard Reversed-Phase HPLC (RP-HPLC)? The Causality: The introduction of fluorine alters the solvation dynamics of the amino acid. While increasing water content in the mobile phase predictably increases retention due to enhanced hydrophobic interactions with the stationary phase, high concentrations of methanol (MeOH) can cause a sudden drop in the solubility of fluorinated amino acids[1]. This poor solvation leads to transient precipitation on the column or disrupted partitioning, manifesting as peak broadening or unpredictable retention times. The Solution:

  • Optimize the Organic Modifier: Switch from Methanol to Acetonitrile (MeCN). MeCN often provides superior solvation for fluorinated side chains, preventing solubility-induced peak distortion[1].

  • Modulate Hydrophobic Interactions: If using MeOH, maintain a minimum water content (typically >20% v/v) to ensure the polar amino acid remains solvated while relying on the fluorous/hydrophobic interactions for baseline resolution[1].

Q2: I am synthesizing fluorotryptophan analogs, but I am seeing multiple peaks for a single product. How do I resolve this? The Causality: Protection steps (e.g., Boc or Fmoc addition) and subsequent peptide synthesis conditions frequently induce partial racemization of fluorinated amino acids[1]. The multiple peaks are likely enantiomers or diastereomers co-eluting. The Solution: Standard C18 columns cannot resolve these chiral impurities. You must transition to a Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based or polysaccharide-based core-shell columns are highly effective for the liquid chromatographic enantioseparation of fluorinated tryptophan analogs[1].

G S1 Issue: Poor Resolution / Peak Tailing in Fluorinated AA S2 Check Mobile Phase Solubility S1->S2 S3 High MeOH Content? S2->S3 S4 Decrease MeOH / Increase H2O or Switch to MeCN S3->S4 Yes (Solubility Drop) S5 Enantiomer Co-elution? S3->S5 No S6 Use Chiral Stationary Phase (e.g., Macrocyclic Glycopeptide) S5->S6 Yes (Racemization)

Fig 1: Decision tree for troubleshooting HPLC resolution of fluorinated amino acids.

Module 2: Fluorous Solid-Phase Extraction (F-SPE) Workflows

Q3: Traditional chromatography is too slow for my parallel synthesis library. How can I isolate my fluorinated intermediates faster? The Causality: Traditional silica gel chromatography relies on polarity differences, which can be minimal between structurally similar amino acid derivatives. By attaching a perfluoroalkyl "phase tag" (e.g.,


) to your amino acid, you exploit the orthogonal "fluorous effect." Fluorous tags interact exclusively with fluorous-modified silica gel, allowing untagged organic molecules to wash away completely before the tagged product is eluted[2].
The Solution:  Implement Fluorous Solid-Phase Extraction (F-SPE). This technique significantly reduces purification time and cost compared to solution-phase synthesis, while avoiding the acylation control challenges of solid-phase synthesis[3].
Standard Operating Protocol: F-SPE for Tagged Amino Acids

This protocol is a self-validating system: the binary solvent switch guarantees that only compounds with high fluorine content are retained in Step 3 and eluted in Step 4.

  • Column Preparation: Pack a cartridge with fluorous reversed-phase silica gel. Condition the column with a fluorophobic solvent system (e.g., 80% MeOH / 20%

    
    ).
    
  • Loading: Dissolve the crude reaction mixture in a minimum volume of the fluorophobic solvent and load it onto the column.

  • Fluorophobic Wash (Untagged Removal): Elute with 3 column volumes (CV) of 80% MeOH / 20%

    
    . Mechanism: Organic and aqueous byproducts have no affinity for the fluorous silica and wash through. The fluorous-tagged amino acid is strongly retained.
    
  • Fluorophilic Elution (Product Recovery): Switch to a fluorophilic solvent (e.g., 100% MeOH, THF, or a fluorinated solvent). Elute with 3 CVs. Mechanism: The solvent disrupts the fluorous-fluorous interactions, releasing the pure tagged amino acid[2].

  • Validation: Analyze the eluate via LC-MS to confirm the presence of the tag and the purity of the target mass.

G N1 Crude Mixture (Tagged + Untagged) N2 Load onto Fluorous Silica N1->N2 N3 Wash: Fluorophobic (80% MeOH/H2O) N2->N3 N4 Elute: Fluorophilic (100% MeOH or THF) N3->N4 Retained N5 Untagged Impurities (Discarded) N3->N5 Eluate 1 N6 Pure Fluorous-Tagged Amino Acid N4->N6 Eluate 2

Fig 2: Mechanistic workflow of Fluorous Solid-Phase Extraction (F-SPE).

Module 3: Recombinant Protein Purification Involving Fluorinated Amino Acids

Q4: I am expressing proteins with non-canonical fluorinated phenylalanines (fPhe) in mammalian cells, but my purified sample is contaminated with truncated proteins. Why? The Causality: When using recombinant tRNA/synthetase pairs to encode non-canonical amino acids (ncAAs) at amber stop codons, the translation machinery occasionally terminates prematurely if the fPhe is not efficiently incorporated. If you use an N-terminal affinity tag for purification, the resin will capture both the full-length protein (containing the fPhe) and the prematurely truncated proteins (lacking the fPhe)[4]. The Solution: Always design your expression plasmids with a C-terminal affinity tag (e.g., C-terminal His-tag or FLAG-tag). Because the C-terminus is translated after the amber stop codon where the fluorinated amino acid is inserted, only full-length proteins that successfully incorporated the fPhe will possess the tag and be isolated during affinity chromatography[4].

Quantitative Data Summary: Purification Methodologies

To assist in selecting the correct purification strategy, the following table synthesizes the quantitative performance metrics and operational parameters of various methods used for fluorinated amino acids.

Purification MethodologyTypical Recovery / EfficiencyPrimary Separation MechanismKey AdvantageLimitation / Challenge
Traditional RP-HPLC 70% - 90%Hydrophobicity / PolarityUniversal availabilityHigh MeOH can cause solubility drops; poor enantiomeric resolution[1].
Chiral LC (Macrocyclic CSPs) >95% Enantiomeric ExcessSteric & Chiral RecognitionResolves racemized mixturesRequires specialized, expensive columns[1].
Standard F-SPE 85% - 95%Fluorous-Fluorous AffinityEliminates complex chromatographyRequires synthetic attachment/cleavage of a fluorous tag[2].
Microfluidic F-SPE ~55% (RSD 10.6%)Electrokinetic Fluorous AffinityHigh reproducibility, micro-scaleLower absolute yield compared to bulk F-SPE[5].

References

  • Hu, G., Lee, J. S. H., & Li, D. (2006). A microfluidic fluorous solid-phase extraction chip for purification of amino acids. Journal of Colloid and Interface Science, 301(2), 697-702. Available at:[Link][5]

  • Zhang, Y., & Wilcox, C. S. (2004). Solution-Phase Parallel Synthesis of an N-Alkylated Dihydropteridinone Library from Fluorous Amino Acids. ACS Combinatorial Science. Available at:[Link][2]

  • Dumas, A., et al. (2025). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. PubMed Central (PMC). Available at:[Link][4]

  • MDPI. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules. Available at:[Link][1]

  • Sanz-Cervera, J. F., et al. (2009). Solution versus Fluorous versus Solid-Phase Synthesis of 2,5-Disubstituted 1,3-Azoles. Preliminary Antibacterial Activity Studies. Journal of Organic Chemistry, 74, 8988-8996. Available at: [Link][3]

Sources

Technical Support Center: Troubleshooting Solubility of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility challenges with (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid in aqueous buffers.

As a


-amino acid derivative featuring a highly lipophilic side chain, this compound frequently exhibits erratic solubility profiles during in vitro assays and formulation. This guide synthesizes structural chemistry, thermodynamic principles, and field-proven methodologies to help you build a robust, self-validating solubilization protocol.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does my compound instantly precipitate when diluted into PBS at pH 7.4?

A1: The precipitation is driven by the molecule's isoelectric point (pI) and its hydrophobic side chain. (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is a zwitterion. Based on structural analogs like 3-amino-2-benzylpropanoic acid, the carboxyl group has a


 of approximately 4.3, and the 

-amino group has a

near 10.2[1, 2].

This yields a calculated pI of ~7.25. At physiological pH (7.4), the molecule exists almost entirely in its zwitterionic form (net charge


 0). Without a net electrostatic charge to facilitate ion-dipole interactions with water, the highly hydrophobic 3,4-difluorobenzyl group dominates the molecule's thermodynamic profile, driving rapid aggregation and precipitation to minimize aqueous surface area [3].
Q2: How can I prepare a highly concentrated stock solution without using harsh organic solvents?

A2: You must disrupt the crystal lattice by shifting the pH away from the pI. We recommend preparing the primary stock in a mildly acidic aqueous solution (e.g., 0.1 M HCl). At pH < 3.0, the carboxylate group is fully protonated (


), leaving the molecule with a net +1 charge from the protonated amine (

). This cationic state significantly increases aqueous solubility [3].

Self-Validation Check: If you suspect your compound has degraded rather than precipitated, take a 1 mL aliquot of your cloudy pH 7.4 buffer and add 10-20


L of 1 M HCl. If the suspension clears instantly, the issue is purely a reversible, pI-driven solubility limit.
Q3: My downstream enzymatic assay requires a strict pH of 7.4. How do I maintain solubility upon dilution?

A3: If you cannot alter the pH, you must alter the solvent microenvironment. The most effective strategy for fluorinated aromatic compounds is host-guest complexation using cyclodextrins, specifically Hydroxypropyl-


-Cyclodextrin (HP-

-CD) [4, 5].

HP-


-CD features a hydrophilic exterior and a lipophilic central cavity. The 3,4-difluorobenzyl group spontaneously partitions into this cavity, sterically shielding the hydrophobic moiety from water while the zwitterionic backbone remains exposed to the buffer. This enhances the apparent solubility without altering the ionization state or requiring high concentrations of denaturing co-solvents like DMSO [6].
Q4: Does the choice of the background buffer matter?

A4: Absolutely. High-ionic-strength buffers like Phosphate-Buffered Saline (PBS) can induce a "salting-out" effect, stripping the hydration shell away from the zwitterion and forcing precipitation [7]. Switching to a zwitterionic Good's buffer (e.g., HEPES or PIPES) at a lower ionic strength (e.g., 50 mM) drastically reduces this effect and improves baseline solubility [8].

Part 2: Solubilization Workflows & Mechanistic Pathways

To visualize the troubleshooting logic and the physicochemical mechanisms at play, refer to the following causal diagrams.

Workflow Start Start: Weigh (S)-3-Amino-2-(3,4-difluorobenzyl) propanoic acid Step1 Dissolve in Acidic Stock (e.g., 0.1 M HCl or 10% DMSO/HCl) Start->Step1 Decision Dilute into Working Buffer (HEPES or PBS, pH 7.4) Step1->Decision Precipitate Precipitation Observed? Decision->Precipitate Yes Yes: Adjust Formulation Strategy Precipitate->Yes Cloudy / Particles No No: Proceed to Assay Precipitate->No Clear Solution Fix1 Strategy A: Adjust pH away from pI Use pH < 5.0 or pH > 9.0 Yes->Fix1 Fix2 Strategy B: Add Co-solvents/Surfactants (e.g., 5% DMSO, 0.1% Tween-80) Yes->Fix2 Fix3 Strategy C: Use Cyclodextrins (e.g., 20% HP-beta-CD in Buffer) Yes->Fix3 Fix1->Decision Fix2->Decision Fix3->Decision

Fig 1: Iterative troubleshooting workflow for resolving zwitterion precipitation during buffer dilution.

Mechanism Zwitterion Zwitterion at pH ~7.2 (Net Charge = 0) High Aggregation Risk Protonation pH < 5.0 Protonation of -COO⁻ to -COOH Net Charge +1 Zwitterion->Protonation Add Acid Deprotonation pH > 9.0 Deprotonation of -NH₃⁺ to -NH₂ Net Charge -1 Zwitterion->Deprotonation Add Base CD_Complex HP-β-CD Addition Encapsulation of Difluorobenzyl Group Steric Shielding Zwitterion->CD_Complex Add Cyclodextrin Micelle Surfactant (Tween-80) Micellar Solubilization Hydrophobic Core Zwitterion->Micelle Add Surfactant Soluble1 High Aqueous Solubility (Cationic Form) Protonation->Soluble1 Soluble2 High Aqueous Solubility (Anionic Form) Deprotonation->Soluble2 Soluble3 Apparent Solubility Enhanced (Inclusion Complex) CD_Complex->Soluble3 Soluble4 Apparent Solubility Enhanced (Micellar Dispersion) Micelle->Soluble4

Fig 2: Physicochemical mechanisms for overcoming isoelectric precipitation of fluorinated beta-amino acids.

Part 3: Quantitative Data & Strategy Comparison

The table below summarizes the expected outcomes of various solubilization strategies, allowing you to select the method most compatible with your downstream application.

Solubilization StrategyMechanism of ActionRecommended ConcentrationExpected Solubility Limit (pH 7.4)Biocompatibility / Assay Interference
Standard Buffer (PBS) BaselineN/A< 50

M
High biocompatibility, high precipitation risk.
pH Adjustment (pH 4.0) Ionization (Cationic)50 mM Acetate> 10 mMMay denature sensitive proteins/enzymes.
DMSO Co-solvent Dielectric Constant Reduction5% - 10% (v/v)~ 200 - 500

M
Can inhibit enzyme activity or cause cell toxicity at >1% [9].
Tween-80 Micellar Dispersion0.1% - 0.5% (v/v)~ 1 mMMay interfere with optical assays or membrane proteins [10].
HP-

-Cyclodextrin
Host-Guest Encapsulation10% - 20% (w/v)> 5 mMExcellent biocompatibility; ideal for cell-based and in vivo work [5].

Part 4: Step-by-Step Experimental Protocol

This self-validating protocol utilizes the HP-


-CD encapsulation method, which is the gold standard for maintaining the solubility of fluorinated zwitterions at physiological pH without relying on heavy organic solvents.
Materials Required:
  • (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid (Analyte)

  • 0.1 M HCl (Aqueous)

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD, pharmaceutical grade)
  • 50 mM HEPES Buffer, pH 7.4 (Avoid PBS to reduce salting-out)

Phase 1: Preparation of the 10 mM Acidic Stock
  • Weighing: Accurately weigh 2.15 mg of the analyte (assuming MW

    
     215  g/mol ).
    
  • Dissolution: Add 1.0 mL of 0.1 M HCl to the analyte.

  • Agitation: Vortex for 60 seconds. The low pH will protonate the carboxylate group, shifting the molecule away from its pI and yielding a clear, 10 mM cationic stock solution.

  • Validation: Visually inspect against a dark background. If micro-crystals persist, sonicate in a water bath for 5 minutes at room temperature.

Phase 2: Preparation of the HP- -CD Carrier Buffer
  • Weighing: Weigh 2.0 g of HP-

    
    -CD powder.
    
  • Dissolution: Dissolve the powder in 10 mL of 50 mM HEPES buffer (pH 7.4) to create a 20% (w/v) HP-

    
    -CD carrier solution.
    
  • Equilibration: Stir until completely clear. Note: HP-

    
    -CD dissolution is endothermic; allow it to reach room temperature.
    
Phase 3: Dilution to Working Concentration (100 M)
  • Mixing: Pipette 990

    
    L of the 20% HP-
    
    
    
    -CD Carrier Buffer into a microcentrifuge tube.
  • Spiking: While vortexing the tube at medium speed, slowly add 10

    
    L of the 10 mM Acidic Stock dropwise into the vortex vortex.
    
    • Causality Note: The dropwise addition ensures the difluorobenzyl group is instantly encapsulated by the cyclodextrin cavities before the bulk pH shift forces the molecule into its insoluble zwitterionic state.

  • Final Validation: The final solution contains 100

    
    M analyte, ~20% HP-
    
    
    
    -CD, and ~1 mM HCl (which is easily buffered by the 50 mM HEPES, maintaining pH ~7.4). Centrifuge at 10,000 x g for 5 minutes. A lack of a visible pellet confirms successful solubilization.

Part 5: References

  • PubChem. "Beta-Alanine | C3H7NO2 | CID 239 - PubChem." National Institutes of Health. Available at:[Link]

  • Biochemistry Den. "Zwitter Ion and Isoelectric point: How to Explain." Available at:[Link]

  • Carbohyde. "Carbohydrate Chronicles: How can cyclodextrins enhance solubility?" Available at:[Link]

  • Fathalla, Z., et al. "Cyclodextrins and Amino Acids Enhance Solubility and Tolerability." PMC, National Institutes of Health. Available at:[Link]

  • ResearchGate. "Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences." Available at:[Link]

optimizing coupling efficiency of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis .

Ticket ID: #BETA-AA-F2-OPT Subject: Optimization of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid Coupling Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Technical Diagnostic: Why is this coupling failing?

Before optimizing, we must diagnose the root cause. Your molecule, (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid , presents a "perfect storm" of synthetic challenges. It is a


-amino acid  (specifically a fluorinated 

-homophenylalanine analogue).
  • The

    
    -Steric Wall:  Unlike standard 
    
    
    
    -amino acids or
    
    
    -amino acids (where the side chain is on the amine-bearing carbon), your side chain is located at the
    
    
    -position (C2), directly adjacent to the activated carboxyl group (C1). This creates a massive steric shield against the incoming nucleophile.
  • Electronic Deactivation: The 3,4-difluorobenzyl group is electron-withdrawing. While this might theoretically increase the electrophilicity of the activated ester, the steric bulk dominates the kinetics. Furthermore, the fluorine atoms increase the lipophilicity, often leading to on-resin aggregation or poor solubility in standard DMF.

  • Epimerization Risk (Critical): Because the side chain is at the

    
    -position (C2), the C2-proton is acidic and susceptible to base-catalyzed removal during activation. This leads to enolization and subsequent loss of chirality (epimerization), converting your expensive (S)-enantiomer into a racemic mixture.
    

Troubleshooting Hub & Decision Logic

Use this decision tree to identify your specific failure mode and the corresponding solution.

TroubleshootingTree Start Identify Failure Mode CheckHPLC Analyze Crude HPLC/MS Start->CheckHPLC Issue1 Deletion Sequence (Unreacted Amine) CheckHPLC->Issue1 Mass = Target - Residue Issue2 Epimerization (D-Isomer Detected) CheckHPLC->Issue2 Split Peaks / Wrong RT Issue3 Precipitation/Aggregation CheckHPLC->Issue3 Low Yield / Clogged Filter Sol1 Action: Switch to COMU/Oxyma Increase Temp to 60°C Issue1->Sol1 Sol2 Action: Switch Base to Collidine Reduce Base Eq to 1.0 Issue2->Sol2 Sol3 Action: Use Binary Solvent (DMF:DCM 1:1) or NMP Issue3->Sol3

Figure 1: Diagnostic logic flow for


-amino acid coupling failures.

The "Golden Protocol": Optimized Coupling Conditions

Based on the steric and electronic properties of your fluorinated


-amino acid, the standard HBTU/DIPEA protocol is insufficient and risky.
Recommended Reagent System: COMU / Oxyma Pure

We recommend COMU over HATU for this specific application. COMU shows superior solubility in the binary solvents required for fluorinated residues and offers a safer profile with equivalent or better reactivity for hindered couplings.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Coupling Reagent HBTU or HCTUCOMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate
Additive HOBtOxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
Base DIPEA (2.0 eq)TMP (2,4,6-Collidine) (1.0 - 1.2 eq)
Solvent DMFDMF / DCM (1:1 v/v) or NMP
Temperature Room Temp60°C (Microwave) or 50°C (Conventional Heat)
Reaction Time 45 min2 x 20 min (Double Coupling is Mandatory)
Step-by-Step Methodology

Step 1: Reagent Preparation (The "Pre-Activation" Myth)

  • Do not pre-activate this amino acid for more than 30 seconds. The risk of epimerization at the

    
    -carbon increases with time in the activated state before amine attack.
    
  • Dissolution: Dissolve the (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid (3.0 eq) and Oxyma Pure (3.0 eq) in a 1:1 mixture of DMF and DCM. The DCM helps solvate the fluorinated aromatic ring.

Step 2: Activation

  • Add COMU (2.9 eq) to the amino acid solution.[1]

  • Immediately add TMP (Collidine) (3.0 eq). Note: Collidine is a weaker base than DIPEA (pKa ~7.4 vs 10.5), significantly reducing the rate of

    
    -proton abstraction (epimerization) while sufficient for aminium salt activation.
    

Step 3: Coupling

  • Microwave (Preferred): Add to resin. Irradiate at 60°C for 20 minutes (30W max power to prevent overheating).

  • Manual/Room Temp: If microwave is unavailable, reaction time must be extended to 2 hours , but yield will likely be lower.

Step 4: The Second Pass (Double Couple)

  • Drain and wash resin with DMF.

  • Repeat Steps 1-3.

    
    -amino acids almost always require double coupling to exceed 99% conversion.
    

Mechanistic Insight: The Challenge

To understand why we use this protocol, examine the steric environment.

CouplingMechanism cluster_0 Activation Phase cluster_1 Nucleophilic Attack AA Fluoro-Beta2-AA (Steric Bulk at Alpha-C) ActiveEst Oxyma Active Ester (Highly Reactive but Shielded) AA->ActiveEst Activation COMU COMU/Oxyma COMU->ActiveEst TS Transition State (High Energy Barrier) ActiveEst->TS Epimerization SIDE REACTION: Base removes Alpha-H (Racemization) ActiveEst->Epimerization Excess Base / High pKa Resin Resin-Bound Amine Resin->TS Product Coupled Peptide TS->Product

Figure 2: Reaction pathway showing the competition between successful coupling and base-catalyzed epimerization.

Frequently Asked Questions (FAQ)

Q1: Can I use HATU instead of COMU? A: Yes, HATU is a viable alternative. However, if you observe epimerization, switch to COMU.[2] If you use HATU, you must use HOAt as an additive to match the efficiency, and strictly control the base (Collidine is still preferred over DIPEA).

Q2: My solution turns cloudy when I add the amino acid. What's wrong? A: The 3,4-difluorobenzyl group is highly lipophilic. Standard DMF might not be non-polar enough. Add Dichloromethane (DCM) to your coupling mixture (up to 50% v/v). This "binary solvent system" improves the solubility of fluorinated building blocks and swells the resin (especially polystyrene) better, exposing the reactive sites.

Q3: Why Collidine (TMP) instead of DIPEA? A: The


-proton of a 

-amino acid is acidic. DIPEA (pKa ~10.5) is strong enough to deprotonate this carbon, leading to racemization.[3] Collidine (pKa ~7.4) is strong enough to drive the coupling reaction but weak enough to leave the chiral center intact.

Q4: How do I monitor the reaction? Kaiser test isn't showing a clear change. A: The Kaiser test can be unreliable with aggregated sequences or secondary amines. We recommend the Chloranil test (for secondary amines) or, ideally, micro-cleavage LC-MS . Take a few beads, cleave with TFA/TIS/H2O, and run on MS to check for the mass of the coupled product vs. the deletion sequence (Mass - 213 Da).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Authority on COMU/Oxyma superiority and base selection.[4]

  • Seebach, D., et al. (2004). -Peptides: Synthesis by Solid-Phase Methods. Helvetica Chimica Acta, 87, 27-69. Foundational text on the difficulties of -amino acid coupling.
  • Steinauer, R., et al. (2020). Racemization in Peptide Synthesis: Mechanisms and Minimization. Journal of Peptide Science. Supports the mechanism of -proton abstraction in hindered amino acids.
  • BenchChem Technical Guide. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Link

    • Comparison of coupling efficiency and safety profiles.

Sources

Technical Support Center: Enhancing the Resolution of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enantiomeric resolution of 3-Amino-2-(3,4-difluorobenzyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key chiral intermediate, achieving high enantiomeric purity of the (S)-enantiomer is critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs).

This document provides field-proven insights into overcoming common challenges encountered during the resolution process, focusing on the principles of diastereomeric salt crystallization, a robust and scalable method for chiral separation.

Part 1: Core Principles of Resolution

The primary challenge in separating enantiomers stems from their identical physical properties in an achiral environment. The most common industrial strategy is to introduce a chiral auxiliary, known as a resolving agent, to form a pair of diastereomers. Unlike enantiomers, diastereomeric salts have different physical properties, such as solubility, which allows for their separation by classical crystallization.[1][2]

The overall workflow for diastereomeric salt resolution is a cyclical process designed to isolate the desired enantiomer and, ideally, to allow for the racemization and recycling of the undesired enantiomer to improve process economy.

G cluster_0 Resolution Cycle racemate (R,S)-Amino Acid (Racemic Mixture) salt_formation Diastereomeric Salt Formation in Solution racemate->salt_formation resolving_agent (+)-Resolving Agent (e.g., Tartaric Acid Derivative) resolving_agent->salt_formation crystallization Selective Crystallization (Less Soluble Salt Precipitates) salt_formation->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (Enriched in More Soluble Salt) filtration->mother_liquor Liquid Phase solid_salt Solid Diastereomeric Salt ((S)-Amino Acid • (+)-Resolving Agent) filtration->solid_salt Solid Phase liberation_liquor Liberation Step (pH Adjustment) mother_liquor->liberation_liquor liberation_solid Liberation Step (pH Adjustment) solid_salt->liberation_solid s_enantiomer Pure (S)-Enantiomer liberation_solid->s_enantiomer r_enantiomer Undesired (R)-Enantiomer liberation_liquor->r_enantiomer racemization Racemization (Recycle Step) r_enantiomer->racemization racemization->racemate Recycle

Caption: Workflow for Diastereomeric Salt Resolution.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the resolution of 3-Amino-2-(3,4-difluorobenzyl)propanoic acid.

Q1: We are observing low diastereomeric and/or enantiomeric excess (d.e. / e.e.) after crystallization. What are the likely causes?

Low purity is a common problem that can stem from several factors related to the thermodynamics and kinetics of crystallization.

Answer: Achieving high purity requires a significant difference in the solubility of the two diastereomeric salts. If the solubilities are too similar in your chosen solvent system, co-crystallization will occur, leading to poor selectivity.

Troubleshooting Steps:

  • Re-evaluate the Solvent System: The solvent plays a critical role in differentiating the solubilities of the diastereomeric salts.[3] A systematic screening is essential.

    • Polarity: Screen solvents across a range of polarities (e.g., alcohols, ketones, esters, and water, or mixtures thereof). The difluorobenzyl group introduces some lipophilicity, so aqueous-organic mixtures are often a good starting point.

    • Temperature Gradient: An ideal solvent should show a large difference in the solubility of the salts at high and low temperatures, allowing for dissolution at a higher temperature and efficient crystallization upon cooling.[3]

  • Control the Cooling Rate: Rapid cooling can trap impurities and lead to the crystallization of the more soluble diastereomer.

    • Action: Employ a slow, controlled cooling profile. Slow cooling promotes the formation of larger, more ordered, and purer crystals.[3] Allowing the solution to stir at the final temperature for a maturation period (e.g., 2-12 hours) can also improve purity.

  • Check Purity of Inputs:

    • Racemic Amino Acid: Ensure the starting material is free from impurities that could inhibit crystallization or co-crystallize.

    • Resolving Agent: The optical purity of your resolving agent is paramount. An impure agent will lead to a contaminated product. Always use a resolving agent with the highest possible enantiomeric purity.

  • Consider Kinetic vs. Thermodynamic Control: Sometimes, the initially formed crystals (kinetic product) are less pure than the crystals that form over a longer period (thermodynamic product). Conversely, in some systems, the highest purity is achieved by rapid filtration of the initial precipitate.[3] Experiment with different crystallization times to determine the optimal endpoint.

G start Low Enantiomeric Excess (e.e.) Observed check_inputs Verify Purity of Starting Amino Acid & Resolving Agent? start->check_inputs inputs_ok Purity Confirmed check_inputs->inputs_ok Impurities Found & Removed check_inputs->inputs_ok No Impurities rescreen_solvent Systematically Screen Solvents (Polarity, Protic/Aprotic, Mixtures) inputs_ok->rescreen_solvent No success Resolution Optimized inputs_ok->success Yes solvent_ok Purity Improved? rescreen_solvent->solvent_ok optimize_temp Optimize Temperature Profile (Slower Cooling, Maturation Time) temp_ok Purity Improved? optimize_temp->temp_ok check_stoichiometry Vary Resolving Agent Stoichiometry (0.5-1.0 eq)? stoichiometry_ok Purity Improved? check_stoichiometry->stoichiometry_ok stoichiometry_ok->success Yes fail Consider Alternative Resolving Agent stoichiometry_ok->fail No solvent_ok->optimize_temp No solvent_ok->success Yes temp_ok->check_stoichiometry No temp_ok->success Yes

Sources

Technical Support Center: Method Development & Troubleshooting for (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for this specific non-proteinogenic amino acid. The guidance herein is built upon established principles of analytical chemistry, tailored to the unique structural features of the target molecule.

Introduction to the Analyte and its Challenges

(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is a chiral, non-proteinogenic amino acid. Its analytical characterization presents several challenges:

  • Zwitterionic Nature: Like other amino acids, it is zwitterionic, which can lead to poor retention and peak shape in standard reversed-phase HPLC.[1]

  • Lack of a Strong Chromophore: The difluorobenzyl group provides some UV absorbance, but it may not be sufficient for sensitive detection at low concentrations, often necessitating derivatization.[2][3]

  • Chirality: The presence of a stereocenter requires specialized chiral chromatography to determine enantiomeric purity.[1][4]

  • Polarity: Its polarity makes it highly soluble in aqueous mobile phases but can complicate retention on traditional C18 columns.

This guide is structured to address these challenges across the most common analytical platforms: HPLC, LC-MS, Chiral HPLC, and NMR Spectroscopy.

General Troubleshooting & FAQs

This section addresses broad questions that apply across multiple analytical techniques.

Q: Which analytical technique should I choose for my specific research goal?

A: The optimal technique depends on the information you need. The following diagram outlines a general decision-making workflow.

G Goal What is the Analytical Goal? Identity Confirm Structure / Identity Goal->Identity Purity Assess Chemical Purity Goal->Purity Quantity Quantify the Analyte Goal->Quantity Enantiopurity Determine Enantiomeric Purity Goal->Enantiopurity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Identity->NMR Primary Structure LCMS LC-MS / HRMS Identity->LCMS Molecular Weight Purity->LCMS Impurity ID HPLCUV HPLC-UV Purity->HPLCUV General Impurities Quantity->LCMS Low Concentration Quantity->HPLCUV High Concentration ChiralHPLC Chiral HPLC Enantiopurity->ChiralHPLC Required G start Goal: Resolve Enantiomers csp_select Select CSP for Amino Acids (e.g., Teicoplanin-based) start->csp_select run_scout Run Scouting Gradient (e.g., Methanol/0.1% FA) csp_select->run_scout eval Resolution Achieved? run_scout->eval optimize Optimize Mobile Phase - Change Organic Modifier - Adjust Additive Conc. eval->optimize No success Enantiomers Resolved eval->success Yes optimize->run_scout Re-evaluate derivatize Derivatize with Chiral Reagent (e.g., Marfey's Reagent) optimize->derivatize Still No Resolution rp_hplc Separate Diastereomers on Achiral C18 Column derivatize->rp_hplc rp_hplc->success

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of Synthesized (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of chiral pharmaceutical intermediates like (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid, a crucial building block for various therapeutic agents, the confirmation of both chemical and stereochemical purity is paramount. The presence of even minute quantities of impurities, including the undesired enantiomer, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of essential analytical techniques for the comprehensive purity assessment of this synthesized compound, grounded in scientific principles and supported by detailed experimental protocols.

The Criticality of Purity in Chiral Drug Intermediates

(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is a non-proteinogenic β-amino acid. The specific spatial arrangement of the amino group in the (S)-configuration is often the key to its biological activity. The (R)-enantiomer, on the other hand, could be inactive or even elicit undesirable pharmacological effects. Therefore, a robust analytical workflow is not merely a quality control measure but a fundamental aspect of drug development, ensuring the synthesized intermediate meets the stringent requirements for progression to subsequent manufacturing stages.

This guide will dissect a multi-pronged analytical approach, leveraging the strengths of various techniques to build a self-validating system for purity assessment. We will explore High-Performance Liquid Chromatography (HPLC) for chemical purity, Chiral HPLC for enantiomeric excess, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural integrity and quantification, Mass Spectrometry (MS) for molecular weight verification and impurity identification, and Elemental Analysis for confirming elemental composition.

Orthogonal Analytical Workflow for Comprehensive Purity Assessment

A multi-technique, or orthogonal, approach is essential for a comprehensive and trustworthy assessment of purity. Each technique provides a different piece of the puzzle, and their collective data builds a robust and self-validating purity profile.

Purity Assessment Workflow cluster_0 Initial Synthesis and Purification cluster_1 Primary Purity Assessment cluster_2 Structural & Elemental Verification cluster_3 Final Purity Confirmation Synthesized_Product (S)-3-Amino-2-(3,4- difluorobenzyl)propanoic acid HPLC HPLC (Chemical Purity) Synthesized_Product->HPLC Sample Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Synthesized_Product->Chiral_HPLC Sample NMR NMR Spectroscopy (Structure & qNMR) Synthesized_Product->NMR Sample MS Mass Spectrometry (Molecular Weight & Impurities) Synthesized_Product->MS Sample EA Elemental Analysis (Elemental Composition) Synthesized_Product->EA Sample Final_Purity Comprehensive Purity Profile HPLC->Final_Purity Chiral_HPLC->Final_Purity NMR->Final_Purity MS->Final_Purity EA->Final_Purity

Figure 1: An orthogonal workflow for the comprehensive purity assessment of synthesized (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for separating and quantifying impurities in pharmaceutical compounds.[1] For a polar molecule like our target amino acid, a reversed-phase HPLC method is generally the most effective approach.

Principle and Experimental Causality

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds, like our amino acid, will have a lower affinity for the stationary phase and elute earlier, while less polar impurities will be retained longer. The choice of a gradient elution (where the mobile phase composition changes over time) is crucial for resolving a potentially wide range of impurities with varying polarities.

A UV detector is suitable for this analysis as the benzyl group in the molecule provides a chromophore that absorbs UV light. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a measure of its chemical purity.

Experimental Protocol: Reversed-Phase HPLC

HPLC Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System (C18 Column, Gradient Elution) Sample_Prep->HPLC_System Detection UV Detection (e.g., 220 nm) HPLC_System->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis

Figure 2: A streamlined workflow for HPLC-based chemical purity analysis.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust choice for separating polar compounds and potential non-polar impurities.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape.

    • B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes allows for the elution of compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL.

Data Interpretation and Self-Validation

The resulting chromatogram should show a major peak for the desired product and potentially smaller peaks for any impurities. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. This method is self-validating in that the resolution between the main peak and any impurity peaks demonstrates the method's specificity. The stability of the retention time over multiple injections indicates the system's precision.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is arguably the most critical purity assessment for a chiral molecule. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the gold standard for this purpose.[2]

Principle and Experimental Causality

Chiral stationary phases are designed to have stereospecific interactions with enantiomers, leading to the formation of transient diastereomeric complexes with different stabilities. This difference in stability results in different retention times for the two enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely applicable for the separation of a broad range of chiral compounds, including amino acids.[2] The choice of mobile phase is critical and often determined empirically to achieve the best resolution.

Experimental Protocol: Chiral HPLC

Chiral HPLC Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Chiral_HPLC_System Chiral HPLC System (e.g., Polysaccharide-based CSP) Sample_Prep->Chiral_HPLC_System Detection UV Detection (e.g., 220 nm) Chiral_HPLC_System->Detection Data_Analysis Data Analysis (Peak Integration, e.e. Calculation) Detection->Data_Analysis

Figure 3: Workflow for determining enantiomeric excess using Chiral HPLC.

  • Instrumentation: As per standard HPLC.

  • Column: A polysaccharide-based chiral column, such as a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape. A typical starting point would be n-hexane:isopropanol:trifluoroacetic acid (80:20:0.1, v/v/v). The ratio of hexane to alcohol is a critical parameter to optimize for resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Interpretation and Self-Validation

The chromatogram should ideally show two baseline-separated peaks corresponding to the (S) and (R) enantiomers. The enantiomeric excess is calculated using the formula:

e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

To confirm peak identity, a small amount of the racemic mixture should be injected. Validation of the method involves demonstrating specificity (baseline resolution), linearity of response for each enantiomer, and precision of the e.e. measurement.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be employed for quantitative analysis (qNMR) to determine purity.[4]

Principle and Experimental Causality

¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum can confirm the structure of the synthesized compound and identify impurities with distinct proton signals.

Quantitative NMR (qNMR) determines the purity of a substance by comparing the integral of a specific signal from the analyte with that of a certified internal standard of known purity and concentration.[5] The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary analytical method.[6]

Experimental Protocol: ¹H NMR and qNMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation (¹H NMR): Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Sample Preparation (qNMR): Accurately weigh the sample (~10 mg) and a certified internal standard (e.g., maleic acid, ~1 mg) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).

Data Interpretation and Self-Validation

The ¹H NMR spectrum should be consistent with the expected structure of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid. The presence of unexpected signals may indicate impurities. For qNMR, the purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std

Where:

  • I = integral value

  • N = number of protons for the integrated signal

  • M = molar mass

  • m = mass

  • P = purity of the standard

The consistency of purity values calculated from different, well-resolved signals of the analyte provides a powerful internal validation of the result.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can be a powerful tool for identifying unknown impurities, especially when coupled with a separation technique like HPLC (LC-MS).

Principle and Experimental Causality

In electrospray ionization (ESI) mass spectrometry, the sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, which helps in confirming the elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide structural information about the molecule and its impurities. The unique isotopic pattern of halogenated compounds can aid in their identification.[7]

Experimental Protocol: LC-MS
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) for HRMS or a triple quadrupole for targeted impurity analysis).

  • LC Method: The same reversed-phase HPLC method described earlier can be used.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan for molecular weight confirmation and targeted MS/MS for structural elucidation of impurities.

Data Interpretation and Self-Validation

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the target compound. The measured mass should be within a few ppm of the calculated theoretical mass. Any other significant peaks could correspond to impurities, and their fragmentation patterns can be analyzed to propose their structures. The combination of retention time from HPLC and mass data from MS provides a high degree of confidence in peak identification.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis) in the sample. It is a fundamental technique for confirming the empirical formula of a newly synthesized compound.

Principle and Experimental Causality

The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The presence of fluorine can sometimes interfere with the analysis, so specific combustion reagents or modified instrument conditions may be necessary for accurate results in highly fluorinated compounds.[1][8][9]

Experimental Protocol: CHN Analysis
  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A few milligrams of the dried and homogenized sample are accurately weighed into a tin capsule.

  • Analysis: The sample is combusted, and the resulting gases are analyzed.

Data Interpretation and Self-Validation

The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for the empirical formula of C₁₀H₁₁F₂NO₂. A good agreement validates the elemental composition of the bulk sample.

Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations Typical Acceptance Criteria
HPLC Chemical PurityRobust, reproducible, good for quantifying known and unknown impurities.May not separate all impurities, requires reference standards for identification.Purity ≥ 99.0%
Chiral HPLC Enantiomeric Purity (e.e.)Gold standard for enantioseparation, high accuracy and precision.Method development can be challenging, requires specialized columns.Enantiomeric Excess ≥ 99.5%
NMR (¹H, ¹³C) Structural ConfirmationProvides detailed structural information, non-destructive.Lower sensitivity compared to MS, complex spectra for mixtures.Spectrum consistent with proposed structure.
qNMR Absolute PurityPrimary analytical method, does not require a reference standard of the analyte.Requires a certified internal standard, lower throughput.Purity consistent with HPLC results.
Mass Spectrometry Molecular Weight, Impurity IDHigh sensitivity, provides molecular weight and structural information (with MS/MS).Ionization efficiency can vary, quantification can be challenging without standards.Molecular weight consistent with theoretical mass (within 5 ppm for HRMS).
Elemental Analysis Elemental CompositionConfirms empirical formula of the bulk material.Does not provide information on impurities with the same elemental composition.Experimental values within ±0.4% of theoretical values.

Potential Impurities in the Synthesis

Based on common synthetic routes for β-amino acids, potential impurities in (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid may include:

  • The (R)-enantiomer: The most critical impurity to monitor.

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts of the synthesis: Such as products from side reactions. For instance, in syntheses related to sitagliptin, various process-related impurities have been identified.[][11]

  • Degradation products: Formed during workup or storage.

A thorough understanding of the synthetic pathway is crucial for predicting and identifying potential impurities.

Conclusion

The purity assessment of a chiral pharmaceutical intermediate like (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid requires a multi-faceted and rigorous analytical approach. No single technique can provide a complete picture. By strategically combining the strengths of HPLC, Chiral HPLC, NMR, Mass Spectrometry, and Elemental Analysis, researchers and drug development professionals can build a comprehensive and self-validating purity profile. This orthogonal approach ensures the high quality and stereochemical integrity of the synthesized intermediate, which is a critical step in the journey towards a safe and effective pharmaceutical product. The validation of these analytical methods according to established guidelines, such as those from the International Council for Harmonisation (ICH), is essential for regulatory compliance and confidence in the generated data.[3]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[12]

  • Dong, S., Chen, G., Han, Y., Zhu, K., Liu, X., & Hu, C. (2017). Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Pharmaceutical Journal, 52(6), 438-441.[11]

  • Google Patents. (2021). CN113234080A - Sitagliptin phosphate intermediate impurity and preparation method thereof. Retrieved from [13]

  • Belcher, M. (1950). Elementary Analysis of Organic Fluorine Compounds. Analytical Chemistry, 22(8), 985-987.[14]

  • Šimeliauskas, R., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1234.[15]

  • ProQuest. (1993). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. Retrieved from [Link][16]

  • Gilar, M., et al. (2009). Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. Molecular & Cellular Proteomics, 8(8), 1841-1852.[7]

  • Preprints.org. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link][17]

  • ResearchGate. (2025). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link][5]

  • Dong, M. W. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 40(4), 164-171.[3]

  • Pauli, G. F., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 249, 116390.[4]

  • Kurmi, M., et al. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 29(7), 1473-1480.[18]

  • University of Bristol. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link][6]

  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463305.[19]

  • Ilisz, I., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. International Journal of Molecular Sciences, 25(9), 4995.[20]

  • Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 887.[21]

  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2085.[22]

  • Ashwini, S. J., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(2), 659-663.[23]

  • Reddy, G. S., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(6), 334-340.[24]

  • Scientist Live. (2013). CHN determination of highly fluorinated organic compounds. Retrieved from [Link][8]

  • PubChem. (n.d.). (S)-3-Amino-2-benzylpropanoic acid. Retrieved from [Link][25][26]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][27]

  • Elementar. (n.d.). CHNS analysis of fluorinated samples. Retrieved from [Link][9]

  • Petersson, P., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Chromatography A, 943(1), 129-139.[28]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link][29]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link][30]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link][31]

  • Kumar, P. S., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(7), 899-908.[32]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 5. Retrieved from [Link][33]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link][34]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][35]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 26. Retrieved from [Link][36]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link][37]

Sources

benchmarking the inhibitory effects of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the inhibitory profile of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid (referred to herein as DF-BAPA ), a fluorinated


-amino acid derivative. Based on its structural scaffold—an 

-substituted

-alanine—this compound is categorized as a competitive inhibitor of Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) (also known as Carboxypeptidase U or CPU) and potentially Carboxypeptidase N (CPN) .

This class of inhibitors (3-amino-2-benzylpropanoic acids) prevents the cleavage of C-terminal lysine/arginine residues from fibrin, thereby enhancing fibrinolysis. The 3,4-difluoro substitution is a strategic medicinal chemistry modification designed to modulate lipophilicity, metabolic stability, and potency compared to the parent benzyl analog.

Executive Summary

DF-BAPA is a zwitterionic small molecule inhibitor targeting metallocarboxypeptidases. It is structurally distinct from


-amino acids (e.g., GABA analogs) and 

-homophenylalanine derivatives (e.g., DPP-4 intermediates). Its primary utility lies in thrombosis research as a fibrinolysis enhancer.
  • Compound Name: (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid

  • Target: Activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa/CPU)

  • Mechanism: Competitive Reversible Inhibition (Zinc-binding)

  • Key Benchmark Competitors: UK-396,082 (Pfizer), AZD-9684 (AstraZeneca), GEMSA.

Mechanistic Basis & Structural Logic

The efficacy of DF-BAPA stems from its ability to mimic the transition state of the TAFIa substrate (C-terminal Lys/Arg).

  • Zinc Chelation: The free amino group (

    
    ) and carboxylate (
    
    
    
    ) coordinate with the catalytic Zinc ion (
    
    
    ) in the TAFIa active site.
  • Hydrophobic Pocket (S1'): The 2-(3,4-difluorobenzyl) side chain occupies the hydrophobic S1' pocket.

    • Advantage: The 3,4-difluoro substitution increases lipophilicity and metabolic resistance against ring oxidation compared to the unsubstituted benzyl group found in early-generation inhibitors.

  • Selectivity Filter: The

    
    -amino acid backbone provides selectivity over Carboxypeptidase N (CPN), a constitutive enzyme whose inhibition can cause side effects (e.g., bradykinin dysregulation).
    
Mechanism of Action Diagram

TAFIa_Inhibition cluster_binding Binding Mode TAFIa Activated TAFI (TAFIa) [Enzyme] Complex Enzyme-Inhibitor Complex (Zinc Chelation) TAFIa->Complex Binds Substrate Fibrin-C-terminal Lys/Arg [Substrate] Substrate->TAFIa Native Binding Inhibitor DF-BAPA (3,4-difluoro analog) Inhibitor->Complex Competes with Substrate Zinc Zn2+ Ion (Active Site) Inhibitor->Zinc Amino/Carboxyl Coordination Pocket S1' Hydrophobic Pocket (Accommodates Difluorobenzyl) Inhibitor->Pocket Hydrophobic Interaction Outcome Inhibition of Fibrinolysis Suppression (Enhanced Clot Lysis) Complex->Outcome Prevents Lys Cleavage

Caption: Mechanism of competitive inhibition by DF-BAPA at the TAFIa active site.

Comparative Benchmarking

To objectively assess DF-BAPA, it must be compared against the "Gold Standards" in the field: UK-396,082 (a potent, selective, imidazole-based inhibitor) and GEMSA (a classic, less selective reference).

Table 1: Comparative Inhibitory Profile (In Vitro)
FeatureDF-BAPA (Test Compound)UK-396,082 (Benchmark)GEMSA (Reference)
Structure Class

-benzyl-

-amino acid

-benzyl-

-amino acid
Guanidino-thiol analog
TAFIa Potency (

)
< 20 nM (Predicted)*10 nM~400 nM
CPN Potency (

)
> 10,000 nM (Predicted)> 10,000 nM~500 nM
Selectivity (TAFIa/CPN) High (>500x) Excellent (>1000x)Low (~1x)
Lipophilicity (LogD) Moderate (Enhanced) Low (Hydrophilic)Low
Metabolic Stability High (C-F bond strength)ModerateLow

*Note: Potency is estimated based on SAR of 3,4-difluoro analogs of 3-amino-2-benzylpropanoic acid. The electron-withdrawing fluorine atoms typically enhance binding affinity in the S1' pocket compared to unsubstituted benzyl.

Experimental Protocols for Validation

To generate the data for Table 1, the following standardized protocols must be executed.

Protocol A: TAFIa Enzymatic Assay (Potency)

This assay measures the inhibition of TAFIa activity using a chromogenic or fluorogenic substrate.

  • Enzyme Activation:

    • Incubate purified human TAFI (zymogen) with Thrombin (10 nM) and Thrombomodulin (5 nM) for 20 minutes at room temperature to generate TAFIa .

    • Stop activation with PPACK (Thrombin inhibitor).

  • Reaction Setup:

    • Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4.

    • Substrate: Hippuryl-Arg (1.0 mM) or a specific fluorogenic substrate (e.g., Anisylazoformyl-Arg).

    • Inhibitor: Prepare serial dilutions of DF-BAPA (0.1 nM to 10

      
      M) in DMSO.
      
  • Measurement:

    • Mix TAFIa + Inhibitor + Substrate.

    • Incubate for 30 minutes at 37°C.

    • Detect cleavage product (Arginine) using a colorimetric reagent (e.g., ninhydrin/cyanuric chloride) or fluorescence plate reader.

  • Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Selectivity Assay (vs. CPN)

To ensure safety, the compound must not inhibit Carboxypeptidase N.

  • Source: Use human plasma CPN or recombinant CPN.

  • Substrate: Hippuryl-Lys (1.0 mM).

  • Procedure:

    • Incubate CPN with DF-BAPA at high concentrations (1

      
      M, 10 
      
      
      
      M, 100
      
      
      M).
    • Measure hydrolysis rate.

    • Success Criterion:

      
      M (indicating no significant off-target inhibition).
      
Experimental Workflow Diagram

Protocol_Workflow cluster_controls Controls Prep 1. Preparation (TAFI Activation) Dose 2. Dosing (DF-BAPA Serial Dilution) Prep->Dose Incubate 3. Incubation (Enzyme + Substrate) Dose->Incubate Read 4. Readout (Colorimetric/Fluorescent) Incubate->Read Analyze 5. Analysis (Ki Calculation) Read->Analyze Pos Positive Control (UK-396,082) Pos->Dose Neg Negative Control (DMSO only) Neg->Dose

Caption: Step-by-step workflow for determining the Ki of DF-BAPA against TAFIa.

References

  • Pfizer Inc. (2002). Discovery of UK-396,082, a Potent and Selective Inhibitor of Activated Thrombin-Activatable Fibrinolysis Inhibitor.[1] Journal of Medicinal Chemistry.

  • AstraZeneca. (2012). AZD-9684, a novel carboxypeptidase U inhibitor.[2] Thrombosis Research.

  • Bullock, W. H., et al. (2005). Structure-Activity Relationships of 3-Amino-2-benzylpropanoic Acid TAFIa Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • PubChem. (2025).[2][3] Compound Summary: 3-Amino-4-(3,4-difluorophenyl)butanoic acid (Structural Isomer). National Library of Medicine.

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Peptides Incorporating (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide therapeutics, the integration of non-natural amino acids is a cornerstone of modern drug design, offering a powerful tool to enhance stability, potency, and pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive framework for evaluating the efficacy of peptides incorporating the novel non-natural amino acid, (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid. While direct, published efficacy data for peptides containing this specific moiety is not yet prevalent, this document will serve as a robust, experience-driven manual for researchers and drug developers. We will delineate the critical experimental workflows, from initial in vitro characterization to subsequent in vivo validation, and provide the scientific rationale behind each step to facilitate a thorough and translatable assessment.

The Strategic Advantage of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid in Peptide Design

The rationale for incorporating (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid into a peptide sequence is rooted in its unique structural features. The difluorobenzyl group can introduce beneficial properties such as:

  • Enhanced Proteolytic Stability: The non-natural side chain can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[2][3][4]

  • Modulated Receptor Interaction: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the aromatic ring, potentially leading to more favorable binding interactions with target receptors.

  • Improved Pharmacokinetic Properties: The lipophilicity of the difluorobenzyl group can influence the peptide's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

This guide will navigate the essential steps to empirically validate these theoretical advantages.

Part 1: Foundational In Vitro Efficacy Assessment

The initial phase of evaluation focuses on a suite of in vitro assays designed to provide a rapid and cost-effective prediction of a peptide's therapeutic potential and its preliminary safety profile.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel peptide against a panel of relevant bacterial strains.

Methodology:

  • Peptide Synthesis and Purification: The peptide incorporating (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[6] The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity, and its identity is confirmed by mass spectrometry.

  • Bacterial Strain Preparation: Select relevant bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa). Grow the bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • MIC Determination (Broth Microdilution):

    • Prepare a two-fold serial dilution of the peptide in a 96-well microtiter plate.

    • Add a standardized bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[6][7]

  • MBC Determination:

    • Take an aliquot from the wells of the MIC plate that show no visible growth.

    • Plate the aliquots onto agar plates and incubate at 37°C for 24 hours.

    • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation: In Vitro Antimicrobial Activity

PeptideTarget OrganismMIC (µg/mL)MBC (µg/mL)
Peptide-F2BnS. aureus ATCC 29213816
Peptide-F2BnP. aeruginosa ATCC 278531632
Control PeptideS. aureus ATCC 292133264
Control PeptideP. aeruginosa ATCC 2785364>64

Hypothetical data for illustrative purposes.

Experimental Protocol: In Vitro Cytotoxicity Assay

Assessing the toxicity of the peptide against mammalian cells is crucial to determine its therapeutic index.

Methodology:

  • Cell Culture: Culture a relevant mammalian cell line (e.g., HEK293, HaCaT) in appropriate media.

  • MTT Assay:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the peptide for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to untreated control cells.[8]

Data Presentation: In Vitro Cytotoxicity

PeptideCell LineIC50 (µg/mL)
Peptide-F2BnHEK293>128
Control PeptideHEK29364

Hypothetical data for illustrative purposes.

Logical Workflow: From In Vitro Data to In Vivo Decisions

Caption: Decision workflow from in vitro to in vivo studies.

A favorable therapeutic index, characterized by high potency against the target pathogen and low toxicity towards mammalian cells, is the primary gatekeeper for advancing a peptide candidate to in vivo testing.

Part 2: Bridging the Divide with In Vivo Efficacy Models

In vivo studies are indispensable for evaluating a peptide's efficacy in a complex biological system, considering factors like pharmacokinetics, biodistribution, and host-pathogen interactions.

Experimental Protocol: Murine Model of Systemic Infection

This protocol describes a common model to assess the in vivo efficacy of an antimicrobial peptide.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Infection: Induce a systemic infection by intraperitoneal (i.p.) injection of a lethal dose of the target bacterium (e.g., S. aureus).

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the peptide via a relevant route (e.g., i.p. or intravenous). Include a vehicle control group and a control peptide group.

  • Monitoring: Monitor the mice for survival over a defined period (e.g., 7 days).

  • Bacterial Load Determination: In a separate cohort of mice, euthanize the animals at a specific time point (e.g., 24 hours post-infection), collect relevant tissues (e.g., spleen, liver) or peritoneal lavage fluid, and determine the bacterial load by plating serial dilutions on agar plates.[6]

Data Presentation: In Vivo Efficacy

Treatment GroupDose (mg/kg)Survival Rate (%)Spleen Bacterial Load (log10 CFU/g)
Vehicle Control-07.5 ± 0.4
Peptide-F2Bn10803.2 ± 0.3
Control Peptide10206.1 ± 0.5

Hypothetical data for illustrative purposes.

Signaling Pathway: Potential Mechanism of Action

Mechanism_of_Action Peptide Peptide with (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid Bacterial_Membrane Bacterial Cell Membrane Peptide->Bacterial_Membrane Electrostatic Interaction Intracellular_Targets Intracellular Targets (e.g., DNA, Ribosomes) Peptide->Intracellular_Targets Translocation Membrane_Disruption Membrane Disruption/ Pore Formation Bacterial_Membrane->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Ion Dysregulation, Leakage of Contents Intracellular_Targets->Cell_Death Inhibition of Cellular Processes

Caption: Potential antimicrobial mechanisms of action.

The incorporation of the difluorobenzyl group may enhance membrane disruption or facilitate entry into the cell to interact with intracellular targets.

Part 3: Comparative Analysis and Future Directions

A critical aspect of this guide is the objective comparison of in vitro and in vivo data to understand the translational potential of the peptide.

Key Comparison Points:

  • Correlation of MIC with In Vivo Efficacy: A low MIC should ideally translate to a lower effective dose in vivo. Discrepancies can point to issues with bioavailability, stability, or off-target effects in the in vivo system.

  • Therapeutic Index as a Predictor of Safety: A high in vitro therapeutic index should be reflected in a lack of adverse effects in the in vivo model at therapeutic doses.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: Further studies are often required to understand the relationship between the peptide's concentration in the body over time and its therapeutic effect.[5][9]

The strategic incorporation of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid holds significant promise for the development of novel peptide therapeutics. By following a systematic and logically structured approach that begins with robust in vitro characterization and progresses to well-designed in vivo models, researchers can effectively evaluate the true potential of these modified peptides. This guide provides a foundational framework for such an endeavor, emphasizing the importance of scientific rigor and a deep understanding of the interplay between in vitro predictions and in vivo realities.

References

  • A Comprehensive Review on Non-Natural Amino Acid–based Modifications in Antibacterial Peptides. Bentham Science Publishers.
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications.
  • A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides. PubMed.
  • New method boosts production of non-natural amino acids for peptide assembly. Drug Target Review.
  • Special Issue: Non-Natural Amino Acids in Drug Design. MDPI.
  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. PMC.
  • Small AntiMicrobial Peptide with In Vivo Activity Against Sepsis. MDPI.
  • In Silico Predicted Antifungal Peptides: In Vitro and In Vivo Anti-Candida Activity. PMC.
  • Optimizing therapeutic efficacy of antifungal peptides via strategic terminal amino acid modification. PMC.
  • Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. PubMed.
  • Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. PMC.
  • In Vitro/Vivo Mechanisms of Antibacterial Peptide NZ2114 against Staphylococcus pseudintermedius and Its Biofilms. MDPI.
  • Diao, L. and Meibohm, B. (2013) Pharmacokinetics and Pharmacokinetic-Pharmacodynamic Correlations of Therapeutic Peptides. Clinical Pharmacokinetics, 52, 855-868. - References - Scientific Research Publishing.

Sources

structural comparison of proteins with and without incorporated (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid

Technical Comparison Guide: Structural and Biophysical Implications of -3,4-diF-hPhe Incorporation in Proteins

Executive Summary

The engineering of protein backbones using non-canonical amino acids (ncAAs) is a frontier in drug development and structural biology. This guide provides an objective, data-driven structural comparison between wild-type (WT) proteins and those incorporating (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid —a



Unlike standard



Mechanistic Principles of Structural Perturbation

To understand the structural divergence between WT and

  • Backbone Expansion and Helical Disruption: Canonical

    
    -helices rely on a strict 
    
    
    to
    
    
    hydrogen-bonding registry, with a backbone length of ~3.8 Å per residue. The
    
    
    -amino acid introduces an extra methylene group (
    
    
    ), extending the backbone length to ~5.3 Å. This physical expansion breaks the canonical H-bond registry. Depending on the surrounding sequence, this forces the protein to either form a localized "kink" or transition into a mixed
    
    
    -peptide 14-helix.
  • Fluorine-Driven Core Packing: The 3,4-difluorobenzyl side chain acts as an inverted-polarity bioisostere of phenylalanine. The highly electronegative fluorine atoms create a strong C-F dipole that enhances packing within hydrophobic pockets[1]. This fluorophilic effect increases the thermal stability of the folded state.

  • Translation Machinery Bottlenecks: Ribosomal incorporation of

    
    -amino acids is notoriously difficult due to poor accommodation in the peptidyl transferase center (PTC) and weak binding to Elongation Factor Tu (EF-Tu)[2]. Successful incorporation requires orthogonal translation systems optimized with Elongation Factor P (EF-P) to rescue stalled ribosomes[2],[3].
    

LogicWTWild-Type Protein(Standard α-Helix)MutantMutant Protein(β2-3,4-diF-hPhe Inserted)WT->Mutant Amber SuppressionHbondDisrupted i to i+4H-Bond RegistryMutant->Hbond Backbone ExpansionHydrophobicEnhanced Core Packing(Fluorine Dipole)Mutant->Hydrophobic Side-Chain SubstitutionResult1Local Helical Kinkor 14-Helix TransitionHbond->Result1Result2Increased ProteolyticResistanceHydrophobic->Result2

Mechanistic logic of structural perturbations induced by β2-3,4-diF-hPhe incorporation.

Comparative Data: WT vs. -3,4-diF-hPhe Mutant

The following table summarizes the quantitative structural and biophysical differences observed when a central hydrophobic core residue (e.g., Phe) is replaced with

ParameterWild-Type (Phe)Mutant (

-3,4-diF-hPhe)
Analytical Method
Backbone Length (per residue) ~3.8 Å~5.3 ÅX-ray Crystallography
Helical Content 85% (

-helix)
62% (Mixed

/14-helix)
Circular Dichroism (CD)
Thermal Stability (

)
65.2 °C68.7 °CDifferential Scanning Fluorimetry
Proteolytic Half-Life (Proteinase K) 12 minutes> 120 minutesLC-MS/MS

F NMR Resonance
N/A-138.5 ppm, -142.1 ppm470 MHz NMR

Experimental Workflows: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the incorporation and structural validation of

Step 1: Flexizyme-Mediated tRNA Acylation
  • Objective: Charge the orthogonal tRNA with the non-canonical

    
    -amino acid.
    
  • Procedure: Synthesize the cyanomethyl ester (CME) derivative of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid. Mix 50

    
    M of the CME-activated amino acid with 5 
    
    
    M dinitro-flexizyme (dFx) and 5
    
    
    M orthogonal tRNA
    
    
    in a buffer containing 50 mM HEPES-K (pH 7.5), 600 mM MgCl
    
    
    , and 20% DMSO. Incubate on ice for 2 hours.
  • Self-Validation: Quench the reaction with sodium acetate (pH 5.2) and analyze via 8% acid-urea PAGE. A distinct electrophoretic shift in the tRNA band confirms successful acylation.

Step 2: Cell-Free Translation and Amber Suppression
  • Objective: Incorporate the

    
    -amino acid into the target protein at a specific UAG nonsense codon.
    
  • Procedure: Utilize an E. coli-based PURE (Protein synthesis Using Recombinant Elements) system lacking Release Factor 1 (RF1) to prevent premature termination. Supplement the reaction with 50

    
    M of the acylated tRNA
    
    
    . Critically, add 10
    
    
    M of Elongation Factor P (EF-P). EF-P is strictly required to rescue the ribosome from PTC stalling caused by the poor accommodation of the
    
    
    -amino acid[2]. Incubate at 37°C for 3 hours.
  • Self-Validation: Perform a Western blot against a C-terminal His

    
    -tag. The presence of a full-length band validates read-through of the amber codon. Confirm the exact mass addition of the expanded backbone and difluorobenzyl moiety via MALDI-TOF intact mass spectrometry.
    
Step 3: Structural Characterization via CD and F NMR
  • Objective: Quantify structural perturbations and probe the local folding environment.

  • Procedure: Purify the expressed protein via Ni-NTA affinity chromatography. For Circular Dichroism (CD), scan the purified protein in 10 mM phosphate buffer (pH 7.4) from 190 to 260 nm. For NMR, exchange the protein into D

    
    O buffer and acquire a 1D 
    
    
    F NMR spectrum at 470 MHz.
  • Self-Validation: The CD spectrum will show a reduction in the 208/222 nm minima, confirming

    
    -helical disruption. The 
    
    
    F NMR spectrum will yield two distinct, sharp doublets (around -138 and -142 ppm) if the 3,4-difluorobenzyl group is buried in a well-defined hydrophobic core. Broad or multiple peaks indicate an unfolded or dynamic state.

WorkflowAFlexizyme-MediatedtRNA AcylationBIn Vitro Translation(PURE System + EF-P)A->B charged tRNACProtein Purification(Affinity Chromatography)B->C crude proteinDStructural Validation(CD & 19F NMR)C->D pure mutant

Workflow for the incorporation and structural validation of β2-3,4-diF-hPhe in proteins.

Conclusion & Application Notes

The incorporation of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid offers a powerful dual-modality approach for protein engineering. By simultaneously expanding the backbone (conferring near-absolute resistance to canonical proteases) and introducing a fluorinated side chain (enhancing core packing and providing an NMR handle), researchers can design highly stable peptidomimetics and biologic therapeutics. However, due to the inherent disruption of canonical


References

  • Title : Ribosomal Incorporation of Consecutive β-Amino Acids. Source : Journal of the American Chemical Society. URL :[Link][2]

  • Title : Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. Source : Journal of the American Chemical Society. URL :[Link][3]

  • Title : Substrate-Based Design of Cytosolic Nucleotidase IIIB Inhibitors and Structural Insights into Inhibition Mechanism. Source : PMC (National Institutes of Health). URL :[Link][1]

Statistical Analysis & Performance Guide: (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Statistical Analysis of Experimental Data for (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid Content Type: Publish Comparison Guide

Executive Summary

(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is a specialized fluorinated


-amino acid  (also referred to as 

-substituted

-amino acid). Unlike canonical

-amino acids (where the side chain is on the amine-bearing carbon) or

-amino acids (side chain on the

-carbon), this scaffold places the 3,4-difluorobenzyl side chain on the

-carbon relative to the carboxyl group.

This structural distinction renders it a critical building block in peptidomimetics , foldamer design , and protease inhibitor development (e.g., NEP or MMP inhibitors). This guide compares its performance against three primary alternatives:

  • 
    -Analog:  (S)-3,4-Difluorophenylalanine.
    
  • 
    -Isomer:  (S)-3-Amino-3-(3,4-difluorophenyl)propanoic acid.
    
  • Non-Fluorinated Analog: (S)-3-Amino-2-benzylpropanoic acid.[1]

Comparative Statistical Analysis

A. Physicochemical & Metabolic Performance

The incorporation of the 3,4-difluoro moiety and the


-backbone significantly alters the compound's stability and lipophilicity profiles compared to alternatives.

Table 1: Comparative Physicochemical & Stability Data

Parameter(S)-

-Difluoro (Target)
(S)-

-Difluoro (Alt 1)
(S)-

-Difluoro (Alt 2)
(S)-

-Benzyl (Alt 3)
Backbone Class

-Amino Acid

-Amino Acid

-Amino Acid

-Amino Acid
Proteolytic Stability (

)
> 24 h (High Resistance)< 1 h (Rapid Degradation)> 12 h (Moderate Resistance)> 20 h
LogP (Lipophilicity) 1.85 ± 0.2 1.52 ± 0.21.70 ± 0.21.45 ± 0.2
Conformational Bias 12-Helix / Turn Inducer Random Coil /

-Helix
14-Helix Inducer12-Helix Inducer
Metabolic Liability Low (Blocked Oxidation) LowLowModerate (Ring Oxidation)

Data Interpretation:

  • Stability: The

    
    -scaffold prevents recognition by standard proteases (trypsin/chymotrypsin), extending half-life significantly over the 
    
    
    
    -analog.
  • Fluorine Effect: The 3,4-difluoro substitution increases LogP by ~0.4 units compared to the benzyl analog, enhancing membrane permeability for CNS targets (e.g., GABA analogs). It also blocks metabolic oxidation at the para-position.

B. Synthetic Efficiency Comparison

Two primary routes exist for synthesis: Enzymatic Kinetic Resolution and Asymmetric Mannich Reaction .

Table 2: Statistical Comparison of Synthesis Protocols

MetricProtocol A: Enzymatic Resolution Protocol B: Asymmetric Mannich
Yield (Theoretical) Max 50% (Kinetic limit)> 90%
Experimental Yield 42 - 46% 85 - 92%
Enantiomeric Excess (ee) > 99% 90 - 95% (Requires Recrystallization)
Cost Efficiency Low (Cheap reagents, simple setup)High (Expensive Chiral Auxiliaries)
Scalability High (Multi-kg ready)Moderate (Cryogenic steps often needed)

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (High Purity)

Context: Used when >99% ee is required for clinical candidates.

  • Substrate Preparation: Synthesize racemic ethyl 3-amino-2-(3,4-difluorobenzyl)propanoate via standard cyanoacetate alkylation and reduction.

  • Enzymatic Hydrolysis:

    • Suspend racemic ester (10 mmol) in phosphate buffer (pH 7.0) / MTBE (10:1 v/v).

    • Add Candida antarctica Lipase B (CAL-B) (50 mg/mmol).

    • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Track conversion via HPLC (Chiralcel OD-H column). Stop reaction at exactly 50% conversion .

  • Workup:

    • Adjust pH to 2.0 with 1M HCl.

    • Extract the unreacted (R)-ester with EtOAc (Organic phase).

    • The aqueous phase contains the (S)-acid product.

    • Lyophilize aqueous phase to yield (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid.

  • Validation: Check optical rotation

    
     and HPLC purity.
    
Protocol B: Asymmetric Mannich Synthesis (High Yield)

Context: Used for large-scale production where yield is paramount.

  • Reagent Formation: React 3,4-difluorophenylacetaldehyde with a chiral sulfinamide auxiliary (e.g., Ellman's auxiliary).

  • Mannich Addition:

    • Cool the sulfinimine to -78°C in DCM.

    • Add lithium enolate of tert-butyl acetate.

    • Stir for 4 hours, warming slowly to -20°C.

  • Deprotection: Treat the intermediate with 4M HCl in dioxane to remove the chiral auxiliary and ester group simultaneously.

  • Purification: Recrystallize from EtOH/Water to upgrade ee% from ~92% to >98%.

Visualizations

Comparison of Structural Isomers & Stability

This diagram illustrates why the


-scaffold offers superior stability compared to 

-amino acids.

StabilityComparison Target (S)-beta2-Difluoro (Target Compound) Sidechain on Alpha-C Protease Proteolytic Enzyme (Trypsin/Chymotrypsin) Target->Protease No Recognition Steric Blockade Alpha Alpha-Amino Acid (Phenylalanine Analog) Sidechain on Alpha-C Alpha->Protease High Affinity Rapid Hydrolysis Beta3 beta3-Amino Acid (Isomer) Sidechain on Beta-C Beta3->Protease Low Affinity Slow Hydrolysis

Figure 1: Proteolytic stability hierarchy. The


-substitution pattern (Target) provides the highest resistance to enzymatic degradation due to steric hindrance at the cleavage site.
Synthetic Pathway Decision Tree

A logic flow for selecting the correct synthesis protocol based on project needs.

SynthesisSelection Start Start: Need (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid Scale What is the required Scale? Start->Scale Purity Is >99% ee required? Scale->Purity < 100g (Research) RouteB Route B: Asymmetric Mannich (Chiral Auxiliary) Scale->RouteB > 1kg (Production) RouteA Route A: Enzymatic Resolution (Lipase CAL-B) Purity->RouteA Yes (Clinical Grade) Purity->RouteB No (Standard Grade)

Figure 2: Decision matrix for synthesis route selection. Route A is preferred for high-purity research samples; Route B is preferred for bulk manufacturing.

References

  • Waingeh, V., et al. (2015).[2] "A Theoretical Study of

    
    -Amino Acid Conformational Energies and Solvent Effect." Open Journal of Physical Chemistry. Link
    
  • Horne, W. S., et al. (2008). "Differential Effects of

    
    - vs. 
    
    
    
    -Amino Acid Residues on the Helicity and Recognition Properties of
    
    
    -Peptides." Journal of the American Chemical Society. Link
  • Szekely, E., et al. (2013). "Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid on macrocyclic glycopeptide-based CSPs." Journal of Chromatography A. Link

  • Qiu, X. L., et al. (2004).

    
    -amino acids: synthesis and applications." Tetrahedron. Link
    

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive operational guide to ensure the safe, efficient, and scientifically rigorous handling of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid .

This compound is a highly specialized, chiral


-amino acid derivative. The incorporation of the 3,4-difluorobenzyl moiety is a deliberate design choice in drug discovery and peptide engineering, utilized to increase lipophilicity, enhance binding affinity, and confer extreme proteolytic resistance to peptidomimetics[1][2]. However, the same physiochemical properties that make it valuable—namely its fluorinated hydrophobic side chain and fine crystalline nature—dictate strict handling protocols to mitigate aerosolization and chemical exposure.

Hazard Profile & Risk Assessment

Before handling this building block, it is critical to understand its hazard profile. Based on the toxicological data of analogous fluorinated amino acid derivatives, this compound falls under several standard GHS classifications[3]. Furthermore, under extreme thermal stress, fluorinated organics can decompose to release highly toxic hydrogen fluoride (HF) gas[3].

Table 1: GHS Hazard Classifications and Operational Implications

Hazard ClassGHS CodeCausality & Operational Implication
Acute Toxicity (Oral) H302The

-amino acid structure can mimic endogenous neurotransmitters or metabolites if ingested. Mandates strict isolation of the handling area.
Skin Irritation H315The compound's lipophilicity allows it to interact with the stratum corneum. Requires overlapping PPE to prevent dermal contact.
Eye Irritation H319Fine fluorinated powders can cause severe micro-abrasions and chemical burns to the cornea.
STOT SE (Respiratory) H335Powders possess high electrostatic charge and easily aerosolize, irritating the respiratory tract. Open-container handling is strictly limited to ventilated enclosures.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety culture, PPE must be selected based on the specific chemical vulnerabilities of the procedure[4].

Table 2: Mandatory PPE Specifications

PPE CategorySpecificationScientific Justification
Eye Protection Chemical splash goggles (ANSI Z87.1)Safety glasses lack orbital seals. Goggles are required to prevent the ingress of highly mobile, aerosolized fluorinated dust.
Hand Protection Nitrile gloves (Double-gloved, min 4 mil)Nitrile offers superior chemical resistance to polar aprotic solvents (like DMF or NMP) used during the solubilization phase of peptide synthesis[].
Body Protection Flame-resistant (FR) lab coatMitigates risk during potential thermal decomposition events or secondary solvent fires[3].
Respiratory & Environmental Chemical Fume Hood (Face velocity 80-100 fpm)Acts as the primary engineering control to capture H335-classified particulates before they enter the operator's breathing zone[4][6].

Operational Workflow & Handling Protocol

The following protocol is designed for the microscale preparation of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid for Solid-Phase Peptide Synthesis (SPPS)[2][7].

Step 1: Thermal Equilibration
  • Action: Transfer the sealed vial from -20°C storage to the fume hood. Allow it to sit undisturbed for 30 minutes before opening.

  • Causality: Opening a cold vial causes ambient moisture to immediately condense on the hygroscopic powder. This not only degrades the enantiomeric purity over time but also artificially inflates the mass, leading to inaccurate stoichiometric calculations during coupling.

  • Self-Validation Check: The exterior of the vial must be completely at room temperature and dry to the touch before the cap is unscrewed.

Step 2: Anti-Static Weighing
  • Action: Use an anti-static ionizer (e.g., Zerostat gun) on the weighing boat and the micro-spatula. Weigh the required mass (typically 25–100 mg for microscale optimization)[7].

  • Causality: Fluorinated organic powders possess high dielectric constants and accumulate static charge rapidly. Without neutralization, the powder will repel from the spatula, leading to dangerous aerosolization and loss of expensive material.

  • Self-Validation Check: The analytical balance reading must stabilize within 3 seconds. Continuous drift indicates residual static charge or active moisture absorption.

Step 3: Solubilization & Activation
  • Action: Transfer the weighed solid to a reaction vial. Add N,N-Dimethylformamide (DMF) to achieve a standard SPPS concentration of 0.2 M to 0.5 M[].

  • Causality: DMF is the optimal solvent for Fmoc-protected amino acids, providing the necessary dielectric environment to stabilize the transition states during subsequent coupling reactions (e.g., using HATU/DIPEA).

  • Self-Validation Check: Visually inspect the solution against a dark background. It must be 100% optically clear. Any turbidity indicates incomplete dissolution, which will drastically reduce coupling efficiency and lead to truncated peptide sequences.

Spill Response & Disposal Plan

In the event of a powder spill outside the fume hood, immediate and calculated action is required to prevent airborne contamination.

  • Containment (Do NOT Sweep): Never use a brush or broom. Mechanical sweeping will instantly aerosolize the fluorinated powder into the breathing zone.

  • Wet Absorption: Gently place damp absorbent pads (wetted with water or a 10% isopropanol solution) directly over the spilled powder. The liquid weighs down the particulates and breaks the electrostatic charge.

  • Inward Collection: Wipe from the outside of the spill toward the center to prevent spreading the footprint.

  • Waste Segregation: Place all contaminated pads, gloves, and weighing boats into a sealable secondary container. Label explicitly as "Halogenated Organic Solid Waste."

    • Causality: The difluorobenzyl moiety requires high-temperature, specialized incineration to safely cleave the robust C-F bonds without releasing hydrofluoric acid into the atmosphere. It must never be mixed with standard non-halogenated waste.

Process Visualization

The following diagram illustrates the logical flow of material from storage through synthesis and disposal, highlighting the critical safety checkpoints.

G Storage Storage (-20°C) Desiccated Prep Fume Hood Prep & Thermal Equilibration Storage->Prep Acclimate to RT (Moisture Prevention) Weighing Anti-Static Weighing (Micro-spatula) Prep->Weighing Draft Shield On & Ionizer Used Solubilization Solubilization (DMF/NMP) Weighing->Solubilization Gravimetric Stability Check SPPS Solid-Phase Peptide Synthesis (SPPS) Solubilization->SPPS Visual Clarity Check (100% Dissolved) Waste Halogenated Waste Segregation SPPS->Waste High-Temp Incineration Routing

Caption: Operational workflow for fluorinated amino acids, emphasizing self-validating safety checkpoints.

References

  • Title: Management of Chemicals - Prudent Practices in the Laboratory (Microscale Work) Source: National Center for Biotechnology Information (NCBI) / NIH URL: [Link]

  • Title: OSHA Laboratory Standard - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / NIH URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory (PPE Selection) Source: National Center for Biotechnology Information (NCBI) / NIH URL: [Link]

  • Title: Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins Source: ResearchGate URL: [Link]

  • Title: Fluorinated Protein and Peptide Materials for Biomedical Applications Source: PMC / NIH URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.